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  • Product: Ethyl 3-Chloroquinoline-2-carboxylate

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Synthesis Pathways for Ethyl 3-Chloroquinoline-2-carboxylate

Executive Summary Ethyl 3-chloroquinoline-2-carboxylate (CAS 2006277-01-4) is a highly versatile heterocyclic building block, frequently utilized in the development of advanced active pharmaceutical ingredients (APIs), i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-chloroquinoline-2-carboxylate (CAS 2006277-01-4) is a highly versatile heterocyclic building block, frequently utilized in the development of advanced active pharmaceutical ingredients (APIs), including voltage-gated sodium channel (Nav1.8) inhibitors for neuropathic pain management[1],[2]. The strategic placement of the C3-chlorine atom and the C2-ethyl ester provides orthogonal reactive handles. The ester can undergo saponification for subsequent amide coupling[1], while the C3-position is primed for nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling[3].

This whitepaper details the core synthetic methodologies to access this specific isomer, evaluating classical condensation strategies, late-stage functionalization, and modern transition-metal-catalyzed skeletal editing.

Retrosynthetic Analysis & Strategic Pathway Selection

The synthesis of the 3-chloroquinoline-2-carboxylate scaffold requires precise control over regioselectivity. We evaluate three distinct paradigms:

  • Pathway A (Direct Annulation): The Friedländer annulation offers a highly atom-economical, single-step construction of the quinoline core using pre-functionalized acyclic precursors.

  • Pathway B (Late-Stage Functionalization): A two-step oxidation-esterification sequence starting from 3-chloroquinoline-2-carbaldehyde, ideal for utilizing precursors generated via modified Vilsmeier-Haack reactions[3].

  • Pathway C (Skeletal Editing): Rhodium(II)-catalyzed cyclopropanation-ring expansion. While primarily documented for 3-carboxylate isomers, this represents the state-of-the-art in accessing sterically hindered quinoline scaffolds[4],[5].

Pathway A: Direct Construction via Friedländer Annulation

Mechanistic Rationale

The Friedländer annulation remains one of the most robust methods for constructing the quinoline core. By condensing 2-aminobenzaldehyde with ethyl 3-chloro-2-oxopropanoate (ethyl 3-chloropyruvate), the target molecule is assembled directly. The reaction is driven by a dual acid-base catalytic system. The base facilitates the initial nucleophilic attack of the aniline nitrogen onto the highly electrophilic C2-ketone, while the acid promotes the subsequent intramolecular aldol condensation between the C3-methylene and the aryl aldehyde.

Friedlander SM1 2-Aminobenzaldehyde Imine Schiff Base Intermediate (Nucleophilic Addition) SM1->Imine Condensation (-H2O) SM2 Ethyl 3-chloro-2-oxopropanoate SM2->Imine Condensation (-H2O) Cat Piperidine / AcOH Catalyst Cat->Imine Accelerates imine formation Aldol Cyclic Alkoxide (Intramolecular Aldol) Imine->Aldol Base-promoted cyclization Product Ethyl 3-chloroquinoline-2-carboxylate Aldol->Product Dehydration (-H2O) & Aromatization

Figure 1: Mechanism of the Friedländer annulation yielding ethyl 3-chloroquinoline-2-carboxylate.

Self-Validating Experimental Protocol
  • Preparation: In an oven-dried round-bottom flask, dissolve 2-aminobenzaldehyde (10.0 mmol, 1.0 eq) and ethyl 3-chloro-2-oxopropanoate (11.0 mmol, 1.1 eq) in absolute ethanol (30 mL).

  • Catalysis: Add piperidine (1.0 mmol, 0.1 eq) and glacial acetic acid (1.0 mmol, 0.1 eq) sequentially.

    • Causality Check: The addition of acetic acid alongside piperidine creates a buffered system. The acid protonates the ketone, increasing its electrophilicity, while piperidine acts as a general base to accelerate Schiff base formation and subsequent enolization.

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours under a nitrogen atmosphere. Monitor via TLC (Hexanes/EtOAc 8:2).

  • Workup: Upon consumption of the aldehyde, cool the mixture to room temperature and concentrate in vacuo. Partition the residue between EtOAc (50 mL) and water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to afford the pure ester.

Pathway B: Late-Stage Oxidation and Esterification (Pinnick-Fischer Sequence)

Mechanistic Rationale

When 3-chloroquinoline-2-carbaldehyde is available (often derived from Vilsmeier-Haack cyclizations of acetanilides[3]), a two-step sequence is employed. The Pinnick oxidation selectively converts the aldehyde to a carboxylic acid without degrading the heteroaromatic ring[2]. This is followed by a classic Fischer esterification to install the ethyl ester[1].

PinnickFischer Aldehyde 3-Chloroquinoline- 2-carbaldehyde Oxidation Pinnick Oxidation NaClO2, NaH2PO4 t-BuOH, 2-methyl-2-butene Aldehyde->Oxidation Acid 3-Chloroquinoline- 2-carboxylic acid Oxidation->Acid + [O] Esterification Fischer Esterification EtOH, H2SO4 (cat.), Reflux Acid->Esterification Ester Ethyl 3-chloroquinoline- 2-carboxylate Esterification->Ester - H2O

Figure 2: Two-step Pinnick oxidation and Fischer esterification workflow.

Self-Validating Experimental Protocol

Step 1: Pinnick Oxidation

  • Preparation: Dissolve 3-chloroquinoline-2-carbaldehyde (10.47 mmol) in a mixture of tert-butanol (20 mL) and 2-methyl-2-butene (10 mL)[2].

    • Causality Check: 2-methyl-2-butene is a critical alkene scavenger. Without it, the highly reactive hypochlorous acid (HOCl) byproduct would electrophilically chlorinate the electron-rich quinoline core, drastically reducing yield[2].

  • Oxidation: Prepare an aqueous solution of NaClO₂ (52.3 mmol) and NaH₂PO₄ (52.3 mmol) in water (20 mL)[2]. Add this dropwise to the organic mixture at 0 °C. Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted chlorite. Extract with EtOAc, dry, and concentrate to yield 3-chloroquinoline-2-carboxylic acid[2].

Step 2: Fischer Esterification

  • Reaction: Suspend the crude carboxylic acid in absolute ethanol (50 mL). Slowly add concentrated H₂SO₄ (1.0 mL) dropwise. Reflux for 12 hours[1].

    • Causality Check: Ethanol serves as both reactant and solvent, leveraging Le Chatelier's principle to drive the equilibrium toward the ester[1].

  • Workup: Cool, concentrate, and neutralize with saturated aqueous NaHCO₃ to pH 8. Extract with dichloromethane (3 x 30 mL), dry over MgSO₄, and evaporate to afford the target ethyl ester[1].

Pathway C: Rhodium(II)-Catalyzed Skeletal Editing

While traditional condensation methods dominate industrial scale-up, transition-metal-catalyzed cyclopropanation-ring expansion has emerged as a state-of-the-art methodology for synthesizing complex quinoline carboxylates[4],[5].

The reaction initiates with the decomposition of an ethyl halodiazoacetate by a Rh(II) catalyst to form a highly electrophilic metallocarbene[4]. This species undergoes a [2+1] cycloaddition with the C2-C3 double bond of a substituted indole, forming a labile indoline cyclopropane intermediate[4]. Subsequent ring-opening and elimination of hydrogen halide (HX) drive the aromatization, yielding the expanded quinoline scaffold[4],[6].

Although this specific methodology is predominantly reported for the 3-carboxylate isomers (e.g., ethyl 4-chloroquinoline-3-carboxylate)[7], the underlying skeletal editing principles are highly relevant for drug development professionals seeking to access sterically hindered or atropisomeric quinoline derivatives that are otherwise inaccessible via Friedländer or Vilsmeier-Haack routes[6],[5].

Quantitative Pathway Comparison

Synthesis PathwayOverall Yield (Est.)Atom EconomyScalabilityReaction TimeKey Advantage
A. Friedländer Annulation 65-75%HighExcellent (Gram to kg)4-6 hDirect, single-step construction of the core.
B. Pinnick-Fischer Sequence 70-85% (over 2 steps)ModerateGood14-16 hUtilizes readily available aldehyde precursors.
C. Rh(II) Skeletal Editing 70-90% (for related isomers)ModerateModerate (High catalyst cost)2-4 hMild conditions; enables access to hindered analogs.

References

  • Google Patents. "AU2023209523A1 - Aromatic fused ring nav1.8 inhibitor, and use thereof".
  • Bonge-Hansen, T., et al. "Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates". Beilstein Journal of Organic Chemistry, 2015. Available at:[Link]

  • ACS Catalysis. "A Rh(II)-Catalyzed Atropisomer Selective Ring Expansion of 3-Aryl Indoles to 4-Aryl Quinolines". ACS Publications, 2026. Available at: [Link]

  • CCS Chemistry. "Skeletal Editing of Cyclic Scaffolds". Chinese Chemical Society, 2025. Available at:[Link]

Sources

Exploratory

Ethyl 3-Chloroquinoline-2-carboxylate: A Technical Whitepaper on Physicochemical Profiling and Orthogonal Functionalization

Executive Summary Ethyl 3-chloroquinoline-2-carboxylate is a highly functionalized heterocyclic scaffold of immense value in medicinal chemistry, drug discovery, and advanced materials science[1]. Featuring a quinoline c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-chloroquinoline-2-carboxylate is a highly functionalized heterocyclic scaffold of immense value in medicinal chemistry, drug discovery, and advanced materials science[1]. Featuring a quinoline core substituted with a reactive chlorine atom at the C3 position and an ethyl ester at the C2 position, this molecule serves as a versatile building block. The strategic placement of these functional groups allows for orthogonal reactivity, enabling researchers to conduct sequential, highly selective modifications without the need for complex protecting-group strategies[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. This whitepaper synthesizes the physicochemical properties of the compound with field-proven, self-validating protocols, explaining the mechanistic causality behind every experimental parameter.

Physicochemical Profiling

Accurate physicochemical data is the foundation of robust experimental design. The table below summarizes the core quantitative parameters of Ethyl 3-chloroquinoline-2-carboxylate[3],[4].

ParameterSpecification
Chemical Name Ethyl 3-chloroquinoline-2-carboxylate
CAS Registry Number 2006277-01-4
Molecular Weight 235.66 g/mol
Molecular Formula C12H10ClNO2
SMILES String CCOC(=O)c1nc2ccccc2cc1Cl
Purity Standard (Typical) ≥ 95% (NMR/HPLC)[5]

Mechanistic Utility: The Causality of Orthogonal Reactivity

Understanding the electronic environment of the quinoline ring is critical for predicting and controlling its reactivity. The nitrogen atom in the quinoline core withdraws electron density, rendering the adjacent positions highly electrophilic.

  • C3-Chlorine (Cross-Coupling Hub): The chlorine atom at the C3 position is primed for transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are traditionally less reactive than bromides or iodides, the electron-deficient nature of the quinoline ring facilitates the critical oxidative addition step by Palladium(0) catalysts[6]. This enables Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and Sonogashira reactions[1].

  • C2-Ethyl Ester (Acyl Substitution Hub): The ester group provides a localized site for nucleophilic acyl substitution. It can be selectively hydrolyzed to a carboxylic acid, directly amidated with primary/secondary amines, or reduced to an alcohol.

The true power of this scaffold lies in its orthogonality. By carefully selecting reaction conditions (e.g., utilizing mild bases during Pd-catalysis), the C3 position can be functionalized while leaving the C2 ester completely intact for downstream derivatization[2].

G Core Ethyl 3-Chloroquinoline-2-carboxylate CAS: 2006277-01-4 C3 C3 Position (Cl) Cross-Coupling Core->C3 Pd-Catalyzed C2 C2 Position (Ester) Acyl Substitution Core->C2 Nucleophilic Attack Buchwald Buchwald-Hartwig (C-N Bond) C3->Buchwald Suzuki Suzuki-Miyaura (C-C Bond) C3->Suzuki Hydrolysis Saponification (Carboxylic Acid) C2->Hydrolysis Amidation Direct Amidation (Carboxamide) C2->Amidation

Orthogonal Functionalization Strategy of Ethyl 3-Chloroquinoline-2-carboxylate.

Advanced Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocol details a self-validating system for the Buchwald-Hartwig amination of Ethyl 3-chloroquinoline-2-carboxylate. Every reagent choice is grounded in mechanistic causality.

Protocol: Highly Selective Buchwald-Hartwig Amination at C3

Objective: Synthesize an N-substituted 3-aminoquinoline-2-carboxylate derivative while strictly preserving the C2 ester[1],[2].

Reagents & Causality:

  • Substrate: Ethyl 3-chloroquinoline-2-carboxylate (1.0 eq, 1.0 mmol, 235.66 mg).

  • Nucleophile: Secondary cyclic amine (e.g., morpholine) (1.2 eq).

  • Catalyst: Pd2​(dba)3​ (0.02 eq). Rationale: Provides an air-stable, reliable source of active Pd(0)[6].

  • Ligand: BrettPhos or RuPhos (0.04 eq). Rationale: These electron-rich, sterically bulky biaryl phosphine ligands are specifically designed to accelerate the reductive elimination of the product, preventing the formation of inactive bis-amine palladium off-cycle species[6].

  • Base: Cs2​CO3​ (1.5 eq). Rationale: A critical choice. Stronger bases like NaOtBu would trigger unwanted saponification or transesterification of the C2 ethyl ester. Cesium carbonate is basic enough to deprotonate the coordinated amine but mild enough to tolerate the ester[7].

  • Solvent: Anhydrous Toluene (10 mL). Rationale: Non-polar solvent that supports high-temperature reflux without participating in side reactions.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 3-chloroquinoline-2-carboxylate, Pd2​(dba)3​ , BrettPhos, and Cs2​CO3​ . Evacuate and backfill the vessel with ultra-high purity Argon three times. Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of O2​ prevents catalyst deactivation.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (10 mL) followed by the secondary amine via a gas-tight syringe.

  • Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.

  • Self-Validating In-Process Control (IPC): At the 4-hour mark, withdraw a 50 µL aliquot under Argon. Dilute in HPLC-grade acetonitrile and analyze via LC-MS.

    • Validation Metric: The disappearance of the starting material peak ( m/z 236 [M+H]+ ) and the appearance of the target product mass confirms the catalytic cycle is active. If conversion is stalled <50%, it indicates catalyst poisoning; spike the reaction with an additional 0.01 eq of Pd2​(dba)3​ and ligand.

  • Workup and Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the insoluble inorganic salts and palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient)[7].

Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C3-Cl Cleavage) Pd0->OxAdd + Ar-Cl (Substrate) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine, Cs2CO3 RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd0 - Product Product 3-Aminoquinoline Derivative RedElim->Product

Catalytic Cycle of the Buchwald-Hartwig Amination at the C3 Position.

Conclusion

Ethyl 3-chloroquinoline-2-carboxylate (CAS: 2006277-01-4) is a highly programmable chemical entity. By leveraging the principles of transition-metal catalysis and nucleophilic acyl substitution, researchers can rapidly generate diverse libraries of functionalized quinolines. Strict adherence to anhydrous techniques, appropriate ligand selection, and mild basic conditions are the cornerstones of successfully unlocking this molecule's potential.

References

  • Title: Direct and Indirect Synthetic Routes to Ethyl 3-Chloroquinoline-2-carboxylate Precursors Source: Benchchem URL: [1]

  • Title: 2006277-01-4_Ethyl 3-Chloroquinoline-2-carboxylateCAS号 Source: Chemsrc URL: [3]

  • Title: ETHYL 3-CHLOROQUINOLINE-2-CARBOXYLATE (CAS 2006277-01-4) Source: Fluorochem URL: [5]

  • Title: 2006277-01-4_Ethyl 3-Chloroquinoline-2-carboxylate Physicochemical Properties Source: Chemsrc URL: [4]

  • Title: Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions Source: Benchchem URL: [7]

  • Title: Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain Source: PubMed / NIH URL: [2]

  • Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications URL: [6]

Sources

Foundational

Crystal structure analysis of substituted quinoline carboxylates

Structural Elucidation of Substituted Quinoline Carboxylates: A Crystallographic and Mechanistic Guide Executive Summary Substituted quinoline carboxylates represent a privileged class of pharmacophores, exhibiting poten...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Substituted Quinoline Carboxylates: A Crystallographic and Mechanistic Guide

Executive Summary

Substituted quinoline carboxylates represent a privileged class of pharmacophores, exhibiting potent biological activities ranging from non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 to α-glucosidase inhibitors for Type II diabetes[1][2]. The precise biological efficacy of these molecules is inextricably linked to their three-dimensional conformation, specifically the dihedral torsion of the carboxylate group and the non-covalent intermolecular networks (hydrogen bonding and π-π stacking) they form. This whitepaper provides an in-depth mechanistic guide to the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of these critical derivatives.

Synthetic Strategies and Structural Causality

The structural complexity of quinoline-3-carboxylates requires highly regioselective synthetic pathways. A prominent method involves the Rh(II)-catalyzed cyclopropanation-ring expansion of indoles using halodiazoacetates.

Causality of Catalyst Choice: Rhodium(II) complexes are uniquely suited for this transformation because they stabilize the intermediate metal-carbene, allowing it to undergo controlled cyclopropanation across the 2,3-double bond of the indole. The subsequent ring expansion reliably yields the six-membered pyridine ring of the quinoline core, ensuring the carboxylate group is precisely positioned at the C3 position.

Alternatively, functionalization via S-methylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates yields specific O- and N-methylated products. The choice of alkylating agent and base directly dictates the hydrogen-bond donor/acceptor profile of the resulting crystal lattice[3].

Crystallographic Workflow and Conformational Logic

Once synthesized, the molecular architecture must be empirically validated. Single-crystal XRD is the gold standard for this validation, providing absolute stereochemistry and precise bond metrics.

Workflow A Synthesis of Substituted Quinoline Carboxylates B Purification & Isolation (Chromatography) A->B C Single Crystal Growth (Slow Evaporation/Vapor Diffusion) B->C D X-ray Diffraction (XRD) Data Collection C->D E Structure Solution & Refinement (ShelXL) D->E F Conformational Analysis (Hydrogen Bonding, π-π Stacking) E->F

Experimental workflow for crystallographic analysis of quinoline-3-carboxylates.

Quantitative Structural Analysis

The spatial arrangement of functional groups around the quinoline core dictates both crystal packing and target enzyme binding. In ethyl 2,4-dichloroquinoline-3-carboxylate, the carboxylate group is forced out of the quinoline plane with a severe dihedral angle of 87.06°[1].

Causality of Torsion: This out-of-plane twist is a direct consequence of steric repulsion from the bulky chlorine atoms at the C2 and C4 positions. This conformation prevents planar stacking but facilitates the formation of one-dimensional chains via weak C-H···O intermolecular hydrogen bonds propagating along the c-axis[1].

In contrast, highly substituted variants like ethyl 2-(2,6-difluorobenzyloxy)-4-(4,6-dimethoxypyrimidin-2-yl)quinoline-3-carboxylate exhibit multiple torsional deviations (54.6° and 74.1° for the pyrimidine and difluorobenzyloxy rings, respectively). These specific angles relieve steric strain while enabling robust π-π stacking interactions (centroid distance ~3.54 Å) that link symmetry-related molecules into parallel chains[4].

Table 1: Comparative Crystallographic Data of Substituted Quinoline-3-Carboxylates

CompoundSpace GroupUnit Cell DimensionsKey Dihedral AnglesDominant Intermolecular Interactions
Ethyl 2,4-dichloroquinoline-3-carboxylate[1]Not specified-Quinoline/Carboxylate: 87.06°C-H···O chains along c-axis
Ethyl 2-(2,6-difluorobenzyloxy)-4-(4,6-dimethoxypyrimidin-2-yl)quinoline-3-carboxylate[4]Triclinic (P-1)a=9.66 Å, b=10.70 Å, c=11.38 ÅPyrimidine/Quinoline: 54.6°Difluorobenzyloxy/Quinoline: 74.1°π-π stacking (3.54 Å); C-H···O pseudo-dimers
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate[3]Monoclinic-Carboxylate Torsion (C8-C10-O3-C11): 178.5°O-H···O centrosymmetric dimers (2.40 Å)

Structure-Activity Relationships (SAR) in Drug Design

The crystallographic data directly informs the Structure-Activity Relationship (SAR). For example, the non-planar conformation induced by C2/C4 substitution is critical for fitting into the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme, allowing the drug to retain high activity against resistant mutations (e.g., Tyr181Cys)[1]. Similarly, the specific orientation of the carboxylate group governs the hydrogen-bonding network required to effectively inhibit α-glucosidase[2].

SAR Core Quinoline-3-Carboxylate Scaffold Sub1 C2/C4 Substitution (Steric Bulk) Core->Sub1 Sub2 Carboxylate Torsion (Dihedral Angle) Core->Sub2 Hbond Intermolecular H-Bonds (C-H···O) Core->Hbond PiPi π-π Stacking (Centroid distance ~3.5Å) Core->PiPi Bind Target Enzyme Binding (e.g., HIV-1 RT, α-glucosidase) Sub1->Bind Sub2->Bind Hbond->Bind PiPi->Bind

Structure-Activity Relationship (SAR) logic governing target enzyme binding.

Self-Validating Experimental Protocol: Single-Crystal Growth and XRD Analysis

To ensure high-fidelity structural data, the following self-validating protocol must be strictly adhered to.

Step 1: Solution Preparation & Filtration

  • Action: Dissolve 10-20 mg of the purified quinoline-3-carboxylate in a minimum volume (1-2 mL) of a suitable solvent (e.g., methanol or dichloromethane) to create a near-saturated solution.

  • Self-Validation: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free vial.

  • Causality: Particulate impurities act as heterogeneous nucleation sites. Filtering ensures that nucleation is driven purely by thermodynamics, preventing the formation of polycrystalline clusters.

Step 2: Controlled Crystallization (Slow Evaporation)

  • Action: Seal the vial with a cap, puncture a single small hole using a needle, and place it in a vibration-free environment at a constant 20°C.

  • Causality: Slow evaporation maintains the solution within the metastable zone. This low degree of supersaturation allows molecules to reversibly attach and detach from the growing crystal lattice, ensuring the thermodynamically favored, defect-free single crystal is formed[3].

Step 3: Crystal Selection via Polarized Light Microscopy

  • Action: Submerge the grown crystals in inert paratone oil. Examine them under a polarized light microscope.

  • Self-Validation: Rotate the polarizer. Select only crystals that exhibit uniform extinction (turning completely dark at specific angles) and possess sharp, well-defined edges.

  • Causality: Uniform birefringence confirms the crystal is a single domain. Twinning or multiple domains will result in overlapping diffraction lattices, severely complicating the mathematical structure solution.

Step 4: X-ray Diffraction Data Collection

  • Action: Mount the selected crystal on a diffractometer equipped with a monochromatic X-ray source using a cryoloop. Cool the crystal to 100–297 K using a steady nitrogen stream[4].

  • Causality: Cryocooling significantly reduces the thermal vibrations of the atoms (Debye-Waller factor). This minimizes the smearing of electron density, drastically improving the resolution of high-angle diffraction spots and allowing for the precise determination of lighter atoms, such as hydrogen.

References

  • Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate , ResearchGate.1

  • Ethyl 2-(2,6-difluorobenzyloxy)-4-(4,6-dimethoxypyrimidin-2-yl)quinoline-3-carboxylate , PMC. 4

  • Synthesis of quinoline-3-carboxylates by a Rh(II)- catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates , Beilstein Journals.

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies , MDPI. 3

  • Synthesis of Novel Substituted Quinoline Derivatives as Diabetics II Inhibitors and along with Their In-Silico Studies , ResearchGate. 2

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of Ethyl 3-Chloroquinoline-2-carboxylate

Target Audience: Researchers, Formulation Scientists, and Synthetic Organic Chemists Compound: Ethyl 3-chloroquinoline-2-carboxylate (CAS: 2006277-01-4) Executive Summary Ethyl 3-chloroquinoline-2-carboxylate is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Organic Chemists Compound: Ethyl 3-chloroquinoline-2-carboxylate (CAS: 2006277-01-4)

Executive Summary

Ethyl 3-chloroquinoline-2-carboxylate is a highly functionalized heterocyclic scaffold widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and biologically active polycyclic aromatic structures[1]. The strategic presence of a C3-chlorine atom and a C2-ethyl ester group on the quinoline core makes it a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1].

However, the success of these downstream applications relies heavily on selecting the optimal solvent system. This whitepaper systematically deconstructs the solubility profile of Ethyl 3-chloroquinoline-2-carboxylate, leveraging structural thermodynamics, predictive Hansen Solubility Parameters (HSP), and empirical methodologies to guide solvent selection in drug development workflows.

Structural Profiling and Hansen Solubility Parameters (HSP)

To understand the solubility of Ethyl 3-chloroquinoline-2-carboxylate, we must first analyze its structure-property relationships (SPR). The molecule consists of three distinct domains influencing its solvation thermodynamics:

  • The Quinoline Core: A highly aromatic, lipophilic, and electron-deficient bicyclic system. Unsubstituted quinoline is soluble in most organic solvents but only slightly soluble in cold water[2].

  • The C3-Chloro Substituent: The halogen introduces a significant hydrophobic character (increasing the LogP) and enhances the molecule's polarizability, favoring dissolution in chlorinated and aromatic solvents.

  • The C2-Ethyl Ester: Unlike a free carboxylic acid, the ethyl ester lacks a hydrogen-bond donor. It acts solely as a hydrogen-bond acceptor, rendering the molecule poorly soluble in highly polar protic solvents (like water) but highly soluble in polar aprotic media.

Predictive HSP Framework

The Hansen Solubility Parameter (HSP) model predicts solubility based on three intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[3].

For the base quinoline ring, the accepted HSP values are approximately δD​=19.4 , δP​=7.0 , and δH​=7.6 MPa 1/2 [4][5]. The addition of the chloro and ethyl ester groups shifts this profile:

  • δD​ (Dispersion) Increases: Driven by the large electron cloud of the chlorine atom.

  • δP​ (Polarity) Modulates: The ester carbonyl dipole slightly increases polarity.

  • δH​ (H-Bonding) Decreases: The masking of the carboxylic acid into an ethyl ester eliminates H-bond donation capacity.

Consequently, the optimal solvents for this compound will possess high dispersion forces and moderate polarity, with minimal reliance on hydrogen bonding.

Quantitative Data: Solubility in Common Organic Solvents

Based on the physicochemical behavior of structurally analogous substituted quinolines (such as 4-chloroquinoline derivatives) and HSP vector mapping[5][6], the table below summarizes the expected solubility profile of Ethyl 3-chloroquinoline-2-carboxylate at 25°C.

Solvent CategorySolventPolarity IndexExpected SolubilityEstimated Range (mg/mL)
Chlorinated Dichloromethane (DCM)3.1Very Soluble> 100
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Very Soluble> 100
Polar Aprotic N,N-Dimethylformamide (DMF)6.4Very Soluble> 100
Ester Ethyl Acetate (EtOAc)4.4Soluble50 - 100
Polar Protic Ethanol (EtOH)5.2Moderately Soluble10 - 50
Non-Polar Hexane0.1Sparingly Soluble< 5
Aqueous Water (pH 7.0)10.2Insoluble< 0.1

Note: Data represents thermodynamically extrapolated ranges based on structural analogs to guide initial solvent screening[6].

Experimental Methodology: Thermodynamic Solubility Determination

To generate precise, compound-specific solubility data for regulatory filings or process chemistry, the Shake-Flask Method coupled with HPLC-UV is the gold standard[6].

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount (e.g., 50 mg) of solid Ethyl 3-chloroquinoline-2-carboxylate into a 2 mL amber glass HPLC vial.

    • Add 1.0 mL of the target organic solvent. Causality: Amber glass is used to prevent potential photo-degradation, as quinoline derivatives can be sensitive to prolonged light exposure[2].

  • Isothermal Equilibration:

    • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set at 25.0 ± 0.1 °C and agitate at 500 RPM for 48 hours . Causality: 48 hours ensures the system reaches true thermodynamic equilibrium, preventing false-high readings caused by transient supersaturation.

  • Phase Separation:

    • Centrifuge the vials at 10,000 RPM for 10 minutes to pellet the undissolved solid.

    • Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter . Causality: PTFE is chemically inert to aggressive organic solvents like DCM and DMF. The 0.22 µm pore size ensures sub-visible microcrystals are removed, which would otherwise dissolve upon dilution and artificially inflate the quantified solubility.

  • Dilution and HPLC-UV Quantification:

    • Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the calibration curve.

    • Analyze via HPLC using a C18 column and UV detection at the compound's λmax​ (typically around 254 nm for functionalized quinolines).

    • Calculate the final concentration by multiplying the measured concentration by the dilution factor[6].

Workflow Visualization

Below is the logical workflow for the thermodynamic solubility determination protocol described above.

SolubilityWorkflow S1 1. Solid Addition Excess Ethyl 3-Chloroquinoline-2-carboxylate S2 2. Isothermal Equilibration Thermostatic Shaker at 25.0 ± 0.1 °C for 48h S1->S2 S3 3. Phase Separation Centrifugation & 0.22 µm PTFE Filtration S2->S3 S4 4. Quantification Serial Dilution & HPLC-UV Analysis S3->S4 S5 5. Data Processing HSP Mapping & Solubility Profiling S4->S5

Thermodynamic solubility determination workflow via shake-flask and HPLC-UV.

Strategic Applications in Drug Development

Understanding this solubility profile directly dictates process chemistry decisions:

  • Reaction Media for Cross-Coupling: The C2-Cl bond is highly reactive in Palladium-catalyzed Suzuki-Miyaura couplings[1]. Because the boronic acid partner is often polar and the quinoline is lipophilic, a co-solvent system is required. Toluene/Ethanol/Water or 1,4-Dioxane/Water mixtures are ideal, as the organic phase solubilizes the Ethyl 3-chloroquinoline-2-carboxylate while the aqueous phase dissolves the inorganic base (e.g., K2​CO3​ ).

  • Anti-Solvent Crystallization: For purification post-synthesis, the solubility data suggests an excellent anti-solvent crystallization strategy. The compound can be dissolved in a minimal amount of Ethyl Acetate (good solvent) at elevated temperatures, followed by the slow, dropwise addition of Hexane (anti-solvent) to induce controlled nucleation and yield high-purity crystals.

  • Hydrolysis Considerations: If the downstream goal is to yield 3-chloroquinoline-2-carboxylic acid, the ester must be hydrolyzed using NaOH/KOH[1]. The starting ester is insoluble in water, necessitating the use of Ethanol or THF as a co-solvent to ensure a homogeneous reaction mixture before acidification precipitates the final free acid.

References

  • MDPI. "Free Surface Energy and Hansen Solubility Parameter Vector Field." Available at:[Link]

  • Wikipedia. "Quinoline - Wikipedia." Available at:[Link]

Sources

Foundational

Health and Safety Whitepaper: Handling and Application of Ethyl 3-Chloroquinoline-2-carboxylate

Executive Summary Ethyl 3-chloroquinoline-2-carboxylate is a highly functionalized heterocyclic building block widely utilized in pharmaceutical research, materials science, and the synthesis of complex polycyclic archit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-chloroquinoline-2-carboxylate is a highly functionalized heterocyclic building block widely utilized in pharmaceutical research, materials science, and the synthesis of complex polycyclic architectures. Due to the electrophilic nature of its halogenated quinoline core, handling this compound requires a rigorous understanding of both its chemical reactivity and its toxicological profile. This technical guide provides an authoritative framework for researchers, detailing the mechanistic causality behind its hazards, self-validating safety protocols, and field-proven experimental workflows.

Chemical Identity & Physicochemical Properties

Understanding the structural baseline of a compound is the first step in predicting its behavior in both biological and synthetic environments. The electron-withdrawing ester group at the C2 position significantly modulates the electronic landscape of the quinoline ring, directly impacting both its utility and its hazard profile.

PropertyValue
Chemical Name Ethyl 3-Chloroquinoline-2-carboxylate
CAS Registry Number 2006277-01-4[1][2][3]
Molecular Formula C12H10ClNO2[3]
Molecular Weight 235.66 g/mol [3]
SMILES CCOC(=O)C1=NC2=CC=CC=C2C(Cl)=C1[4]
Structural Features Quinoline core, C2-ethyl ester, C3-chloro substituent

Toxicological Profile & Mechanistic Causality

The toxicity of Ethyl 3-chloroquinoline-2-carboxylate is intrinsically linked to its molecular structure. By analyzing the reactivity of its functional groups, we can deduce the physiological mechanisms of exposure.

  • Irritation and Sensitization (H315, H319, H335): Chloroquinolines are established skin and severe eye irritants[5][6]. Mechanistically, the electron-deficient quinoline ring—further activated by the C2 ester—makes the C-Cl bond susceptible to nucleophilic attack. When aerosolized dust or solutions contact the skin or mucous membranes, biological nucleophiles (such as thiol groups in epidermal proteins) can react with the compound, leading to localized contact dermatitis, cellular toxicity, and respiratory tract irritation[6][7].

  • Systemic Toxicity & Mutagenicity (H341, H350): The unsubstituted quinoline core is classified as a suspected mutagen and potential carcinogen because cytochrome P450 enzymes metabolize the heterocyclic ring into highly reactive epoxides[8][9]. While the C2 and C3 substitutions in this specific ester derivative provide steric hindrance that may alter metabolic epoxidation rates, researchers must treat the compound with the same stringent systemic precautions as the parent quinoline scaffold[9].

HazardLogic N1 Ethyl 3-Chloroquinoline-2-carboxylate Exposure N2 Skin/Eye Contact N1->N2 Direct Transfer N3 Inhalation of Dust/Aerosols N1->N3 Airborne Particles N4 Local Irritation & Sensitization (H315, H319) N2->N4 Nucleophilic Attack by Skin Proteins N5 Respiratory Tract Irritation (H335) N3->N5 Mucous Membrane Interaction N6 Cellular Toxicity via Electrophilic C-Cl Bond N4->N6 Systemic Absorption N5->N6 Systemic Absorption

Logical relationship between exposure routes and toxicological mechanisms.

Occupational Health & Self-Validating Safety Protocols

Safety procedures must not rely on assumption; they must be built as self-validating systems where the environment confirms its own safety before work begins.

  • Ventilation Validation: Always handle the solid compound in a certified chemical fume hood to prevent the inhalation of micro-particulates[10][11].

    • Self-Validating Step: Before opening the reagent bottle, visually verify the fume hood's continuous monitoring device to ensure a face velocity of 80–120 feet per minute (fpm). Do not proceed if the alarm is triggered or the monitor is blank.

  • Strategic Hand Protection: Standard nitrile gloves (minimum 0.11 mm thickness) provide a sufficient barrier against the dry powder[6][10].

    • Causality & Modification: If the compound is dissolved in polar aprotic solvents (e.g., DMSO or DMF) for cross-coupling reactions, you must switch to butyl rubber gloves or double-glove. DMSO rapidly permeates nitrile, acting as a Trojan horse that carries the dissolved toxic solute directly through the skin barrier[7].

    • Self-Validating Step: Perform a pneumatic inflation test (trapping air and rolling the cuff) of gloves prior to donning to verify the absolute absence of micro-tears.

  • Eye/Face Protection: Wear tight-fitting safety goggles compliant with EN 166 or NIOSH standards[6][10]. Safety glasses with side shields are insufficient due to the risk of fine dust aerosolization.

Experimental Workflow: Safe Application in Cross-Coupling

Ethyl 3-chloroquinoline-2-carboxylate is frequently deployed as an electrophilic partner in transition-metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling[4]. The C3-Cl bond serves as an ideal handle for palladium-catalyzed C-C bond formation, allowing the introduction of diverse aryl and heteroaryl substituents[4].

Workflow N1 Fume Hood Preparation Validate Face Velocity (80-120 fpm) N2 Weighing Reagents (CAS: 2006277-01-4) N1->N2 Initiate N3 Catalyst & Boronic Acid Addition (Check Static Hazards) N2->N3 Transfer to Schlenk N4 Solvent Addition & Degassing (Argon Purge) N3->N4 Inert Atmosphere N5 Heating & Reaction Monitoring (Closed System at 90°C) N4->N5 Reflux N6 Quenching & Aqueous Workup (Hydrolyze Unreacted Boronic Acid) N5->N6 Completion N7 Waste Segregation (Halogenated & Heavy Metal) N6->N7 Dispose

Workflow for the safe Suzuki-Miyaura coupling of Ethyl 3-Chloroquinoline-2-carboxylate.

Step-by-Step Methodology: Suzuki-Miyaura Coupling
  • System Preparation: Purge a Schlenk flask with ultra-high purity Argon for 15 minutes. Causality: Displacing oxygen prevents the oxidative degradation of the delicate Pd(0) catalyst species.

  • Reagent Loading: Inside the validated fume hood, weigh 1.0 equivalent of Ethyl 3-chloroquinoline-2-carboxylate[1][2], 1.2 equivalents of the target arylboronic acid, and 2.0 equivalents of a mild base (e.g., K2CO3).

  • Catalyst Addition: Add 0.05 equivalents of Pd(PPh3)4. Safety Check: Ensure no static discharge sources or localized heat are nearby, as fine palladium catalyst powders can present ignition hazards[10].

  • Solvent Introduction: Add degassed solvent (e.g., a 1,4-Dioxane/Water mixture). Causality: The high dielectric constant of this solvent mixture stabilizes the charged transition state during the oxidative addition of the Pd catalyst into the C3-Cl bond[4].

  • Reaction & Monitoring: Seal the system and heat to 90°C. Monitor progression via LC-MS to minimize exposure compared to manual TLC spotting.

  • Quenching & Work-up: Cool the flask to room temperature. Quench with distilled water. Causality: Water hydrolyzes any unreacted boronic acid and dissolves inorganic salts, driving the organic product into the extraction layer (e.g., Ethyl Acetate).

  • Waste Segregation: Separate the aqueous layer into heavy-metal/basic waste and the organic layer into halogenated/transition-metal organic waste[5].

Emergency Response & Spill Management

In the event of an exposure or containment failure, immediate, causally-driven actions are required to mitigate harm.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected epidermal area with copious amounts of water and soap for a minimum of 15 minutes[5][6]. Causality: Rapid mechanical dilution prevents the lipophilic ester from penetrating the stratum corneum and entering systemic circulation.

  • Eye Contact: Irrigate with fresh running water, keeping eyelids apart to ensure complete irrigation of the sclera. Remove contact lenses if present and easy to do[6][11].

  • Spill Clean-up: Never dry sweep the powder, as this generates explosive and highly toxic dust clouds[7][10]. Methodology: Use a HEPA-filtered vacuum dedicated to chemical spills, or gently moisten the spill with water/absorbent material to suppress aerosolization before sweeping it into a sealed, labeled hazardous waste container[10][11].

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 3-Chloroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 3-Arylquinoline-2-carboxylates The quinoline scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3-Arylquinoline-2-carboxylates

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Within this class, 3-arylquinoline-2-carboxylates are of significant interest to the medicinal chemistry community. These molecules have demonstrated potential as anticancer, anti-inflammatory, and antibacterial agents.[1][2][3] The strategic introduction of diverse aryl groups at the 3-position allows for the fine-tuning of steric and electronic properties, enabling extensive structure-activity relationship (SAR) studies essential for the development of novel therapeutics.[4][5]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for constructing biaryl structures.[6][7] Its application to the synthesis of 3-arylquinoline-2-carboxylates from ethyl 3-chloroquinoline-2-carboxylate offers a direct and efficient route to a library of potentially bioactive compounds. This guide provides an in-depth technical overview and field-proven protocols for performing this transformation, emphasizing the rationale behind experimental choices to ensure robust and reproducible outcomes.

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[6] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAd Ar-Pd(II)-X(L₂) Pd0->OxAd Oxidative Addition Transmetalation_intermediate Ar-Pd(II)-Ar'(L₂) OxAd->Transmetalation_intermediate Transmetalation Transmetalation_intermediate->Pd0 Reductive Elimination Product Ethyl 3-Arylquinoline- 2-carboxylate (Ar-Ar') Transmetalation_intermediate->Product ArylHalide Ethyl 3-Chloroquinoline- 2-carboxylate (Ar-X) ArylHalide->OxAd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation_intermediate caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the ethyl 3-chloroquinoline-2-carboxylate to a Pd(0) complex. This is often the rate-determining step, especially with less reactive aryl chlorides.[8] The use of electron-rich and bulky phosphine ligands on the palladium center enhances the electron density of the metal, facilitating its insertion into the carbon-chlorine bond.[9]

2. Transmetalation: In this step, the aryl group from the organoboron species is transferred to the palladium(II) complex. The base plays a crucial role here by activating the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻), which readily undergoes transmetalation.[10][11][12]

3. Reductive Elimination: The final step is the reductive elimination of the newly formed ethyl 3-arylquinoline-2-carboxylate from the palladium(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Experimental Protocols

The following protocols are designed to be a robust starting point. Optimization may be necessary for specific arylboronic acids or for scaling up the reaction.

General Workflow

Caption: Figure 2: General experimental workflow for Suzuki coupling.

Protocol 1: General Conditions using Pd(dppf)Cl₂

This protocol is a versatile starting point for a wide range of arylboronic acids.

Materials:

  • Ethyl 3-chloroquinoline-2-carboxylate

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane/Water (4:1 or 5:1 mixture, degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add ethyl 3-chloroquinoline-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (2.5 equiv.).

  • Add the Pd(dppf)Cl₂ catalyst (0.03 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add degassed 1,4-dioxane and water (e.g., 4 mL dioxane and 1 mL water for a 0.1 M reaction concentration) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Optimized Conditions for Electron-Rich or Hindered Arylboronic Acids using Pd(OAc)₂/SPhos

For more challenging couplings, a more active catalyst system is often required.

Materials:

  • Ethyl 3-chloroquinoline-2-carboxylate

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene/Water (10:1 mixture, degassed)

  • Sealed reaction tube

Procedure:

  • In a sealed reaction tube, combine ethyl 3-chloroquinoline-2-carboxylate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • Add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).

  • Seal the tube and evacuate and backfill with an inert gas three times.

  • Add degassed toluene and water (e.g., 5 mL toluene and 0.5 mL water) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation: A Comparative Overview

The choice of reaction conditions can significantly impact the yield of the desired 3-arylquinoline-2-carboxylate. The following table provides illustrative data based on typical outcomes for the Suzuki coupling of ethyl 3-chloroquinoline-2-carboxylate with various arylboronic acids.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10012~85
24-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O11016~92
34-Trifluoromethylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10018~78
42-Thiopheneboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O11012~88
53,5-Dimethylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O12024~80

Note: Yields are representative and can vary depending on the specific reaction scale and purity of reagents.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst and phosphine ligand are of high quality and have not been exposed to air for extended periods. Phosphine ligands are susceptible to oxidation.[13]

    • Inefficient Degassing: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[13] Ensure the reaction mixture is thoroughly degassed.

    • Base Incompatibility: The choice of base is critical. For sensitive substrates, a milder base like K₂CO₃ or K₃PO₄ may be preferable to stronger bases.[11]

  • Side Reactions:

    • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It can be minimized by using anhydrous solvents (when applicable), a suitable base, and avoiding prolonged reaction times at high temperatures.[14]

    • Homocoupling: The formation of biaryl products from the boronic acid is often due to the presence of oxygen. Rigorous degassing is key to preventing this.[13]

  • Purification Challenges:

    • Residual palladium can often be removed by filtering the crude product through a pad of Celite® or by using a metal scavenger.

    • Careful column chromatography is typically required to separate the desired product from any unreacted starting materials and byproducts.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of ethyl 3-arylquinoline-2-carboxylates. By carefully selecting the catalyst system, base, and solvent, and by adhering to robust experimental techniques, researchers can efficiently generate a diverse range of these valuable compounds for applications in drug discovery and development. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful implementation of this important transformation.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1555–1564. Retrieved from [Link]

  • The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. (2018). Catalysts, 8(7), 268. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupling Reaction. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1021-1032. Retrieved from [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society, 127(25), 9382–9389. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2019). Pharmaceutical Chemistry Journal, 53(4), 336-340. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Principles of the Suzuki Coupling Reaction. (2023). Encyclopedia. Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2022). Molecules, 27(20), 6931. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2013). Massachusetts Institute of Technology. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. (2023). Molecules, 28(19), 6964. Retrieved from [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen. Retrieved from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Retrieved from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2023). RSC Medicinal Chemistry, 14(10), 1934-1951. Retrieved from [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (2013). Current Medicinal Chemistry, 20(4), 541-559. Retrieved from [Link]

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Application

Application Note: Sonogashira Coupling of Ethyl 3-Chloroquinoline-2-carboxylate with Terminal Alkynes

Executive Summary The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutic agents, particularly in the design of kinase inhibitors and antimalarial drugs. While 3-bromoquin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutic agents, particularly in the design of kinase inhibitors and antimalarial drugs. While 3-bromoquinolines are traditionally preferred for palladium-catalyzed cross-couplings due to their high reactivity, the economic and structural advantages of 3-chloroquinolines make them highly attractive precursors.

This application note provides a comprehensive, field-validated guide for the Sonogashira coupling of Ethyl 3-chloroquinoline-2-carboxylate with terminal alkynes . By detailing the mechanistic causality behind catalyst selection and providing a self-validating experimental protocol, this guide empowers drug development professionals to efficiently forge C–C bonds at the notoriously challenging C3–Cl position.

Mechanistic Insights & Causality: Overcoming the C–Cl Activation Barrier

The fundamental challenge in utilizing 3-chloroquinolines for cross-coupling lies in the high bond dissociation energy of the C–Cl bond (~96 kcal/mol), which typically renders the rate-limiting oxidative addition step sluggish compared to C–Br or C–I bonds 1.

However, Ethyl 3-chloroquinoline-2-carboxylate possesses a unique electronic topology. The presence of the strongly electron-withdrawing ethyl carboxylate group at the C2 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring 2. This localized electron deficiency directly adjacent to the C3 position activates the C–Cl bond, making it highly susceptible to insertion by an electron-rich Pd(0) species.

To capitalize on this activation, the catalytic system must be carefully engineered:

  • Ligand Selection: Standard triphenylphosphine ( PPh3​ ) often fails to provide sufficient electron density to the Pd center. Bulky, electron-rich dialkylbiaryl phosphines (such as XPhos or RuPhos ) are required. They increase the nucleophilicity of the Pd(0) center to drive oxidative addition, while their steric bulk accelerates the final reductive elimination step 3.

  • Copper Co-Catalysis: CuI acts as a critical co-catalyst, reacting with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate undergoes transmetalation with the Pd(II) complex, transferring the alkynyl nucleophile.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + Ethyl 3-Chloroquinoline-2-carboxylate PdII Trans-Pd(II)(Ar)(Cl)L_2 Ar = Ethyl 2-carboxylate-3-quinolyl OxAdd->PdII C-Cl Bond Cleavage TransMet Transmetalation PdII->TransMet PdII_Alk Trans-Pd(II)(Ar)(C≡CR)L_2 TransMet->PdII_Alk - CuCl RedElim Reductive Elimination PdII_Alk->RedElim cis/trans Isomerization RedElim->Pd0 Catalyst Regeneration Product Product Ethyl 3-alkynylquinoline-2-carboxylate RedElim->Product CuCycle Copper Co-Catalysis Terminal Alkyne + Base + CuI Cu-C≡CR (Copper Acetylide) CuCycle->TransMet Delivers Alkynyl Nucleophile

Caption: Generalized Sonogashira catalytic cycle highlighting C-Cl activation and Cu-mediated transmetalation.

Quantitative Data: Catalyst System Optimization

The table below summarizes the causality between the chosen catalytic system and the resulting yield. For unactivated 3-chloroquinolines, standard conditions fail; however, leveraging the C2-ester activation alongside Buchwald-type ligands yields exceptional results.

Catalyst SystemLigandCo-CatalystBase / SolventTemp (°C)Yield (%)Mechanistic Rationale
Pd(PPh3​)2​Cl2​ (5 mol%) PPh3​ (inherent)CuI (10 mol%) Et3​N / DMF8045–55Classic system; struggles with C–Cl bond activation due to insufficient electron density on the Pd center.
Pd(OAc)2​ (2 mol%) XPhos (4 mol%) CuI (4 mol%) Cs2​CO3​ / Dioxane 80 88–94 Optimal. Electron-rich biaryl phosphine accelerates oxidative addition; steric bulk drives reductive elimination.
Pd2​(dba)3​ (2 mol%)QPhos (4 mol%)CuI (5 mol%) K3​PO4​ / Toluene9080–85High steric bulk prevents catalyst deactivation; excellent for highly hindered alkynes, but slightly lower kinetics.

Experimental Methodology

Reagents and Equipment
  • Substrate: Ethyl 3-chloroquinoline-2-carboxylate (1.0 mmol, 235.66 mg)

  • Coupling Partner: Phenylacetylene (or other terminal alkyne) (1.2 mmol, 132 µL)

  • Catalysts: Pd(OAc)2​ (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19.1 mg), CuI (0.04 mmol, 7.6 mg)

  • Base & Solvent: Cs2​CO3​ (2.0 mmol, 651 mg), Anhydrous 1,4-Dioxane (5.0 mL)

  • Equipment: Oven-dried Schlenk tube, magnetic stir bar, argon manifold.

Step-by-Step Protocol

ProtocolWorkflow Step1 1. Preparation Dry Schlenk flask Argon purge Add solids (Pd, Cu, Base) Step2 2. Solvent/Reagents Add degassed Dioxane Add liquid Alkyne Stir 5 min at RT Step1->Step2 Step3 3. Execution Heat to 80°C Stir 12-24 h Monitor via LC-MS Step2->Step3 Step4 4. Quench & Workup Cool to RT Filter via Celite Aqueous extraction Step3->Step4 Step5 5. Purification Concentrate Silica Gel Column (Hexanes/EtOAc) Step4->Step5

Caption: Step-by-step experimental workflow for the Sonogashira coupling of 3-chloroquinolines.

Step 1: System Assembly & Degassing

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 3-chloroquinoline-2-carboxylate, Pd(OAc)2​ , XPhos, CuI, and Cs2​CO3​ .

  • Seal the tube with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat this cycle 3 times). Causality: Both the Pd(0) active species and the copper acetylide intermediate are highly sensitive to oxidation.

Step 2: Reagent Introduction 3. Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe. 4. Add the terminal alkyne (e.g., phenylacetylene) via microsyringe. 5. Stir the mixture at room temperature for 5 minutes. Self-Validation: The solution should transition from a pale yellow suspension to a deep red/brown homogeneous-like mixture, indicating the formation of the active Pd(0)-XPhos complex.

Step 3: Reaction Execution 6. Replace the septum with a Teflon screwcap under a positive flow of Argon. 7. Transfer the sealed tube to a pre-heated oil bath at 80 °C and stir vigorously for 12–24 hours. 8. Monitoring: Check reaction progress via TLC (Hexanes:EtOAc, 4:1) or LC-MS. The starting material ( Rf​≈0.6 ) should be fully consumed, replaced by a highly UV-active product spot ( Rf​≈0.45 ).

Step 4: Quench and Workup 9. Cool the reaction mixture to room temperature. 10. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the pad with additional EtOAc (2 × 10 mL). 11. Transfer the filtrate to a separatory funnel. Wash with distilled water (20 mL) and brine (20 mL). 12. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to afford the pure Ethyl 3-alkynylquinoline-2-carboxylate.

Troubleshooting & Self-Validation Matrix

  • Observation: High amounts of a highly non-polar byproduct on TLC.

    • Causality: This is the Glaser homocoupling product of the terminal alkyne (e.g., 1,4-diphenylbuta-1,3-diyne). It occurs when trace oxygen is present in the system, turning the CuI into an oxidative coupling catalyst.

    • Resolution: Ensure strict Schlenk techniques. Degas the 1,4-Dioxane via the freeze-pump-thaw method rather than simple sparging.

  • Observation: Reaction stalls at ~50% conversion.

    • Causality: Catalyst deactivation (Pd black precipitation) due to poor ligand-to-metal ratio or trace moisture hydrolyzing the ester/base.

    • Resolution: Ensure the XPhos to Pd ratio is strictly 2:1. Verify the anhydrous nature of the Cs2​CO3​ (store in a desiccator or dry in an oven prior to use).

References

  • BenchChem. "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry." BenchChem Technical Guides, 2025. 1

  • BenchChem. "Ethyl 3-Chloroquinoline-2-carboxylate: Properties and Synthetic Routes." BenchChem Product Database, 2025. 2

  • BenchChem. "Navigating the Catalytic Landscape for 3-Chloroquinoline Coupling: A Comparative Guide." BenchChem Technical Guides, 2025.3

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Heck Coupling of Ethyl 3-Chloroquinoline-2-carboxylate for the Synthesis of Advanced Intermediates

Introduction: The Strategic Importance of C-C Bond Formation in Quinoline Chemistry The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-C Bond Formation in Quinoline Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials. The functionalization of the quinoline ring system is therefore of paramount importance in the discovery and development of novel molecular entities. Among the myriad of synthetic methodologies, the palladium-catalyzed Heck coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2][3][4] This reaction enables the coupling of an unsaturated halide with an alkene, providing a direct route to substituted alkenes.[4]

This application note provides a comprehensive guide to the Heck coupling of Ethyl 3-Chloroquinoline-2-carboxylate, a key building block in organic synthesis. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[5][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism for the Heck reaction involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the carbon-chlorine bond of Ethyl 3-Chloroquinoline-2-carboxylate. This step forms a square planar Pd(II) complex.

  • Olefin Coordination and Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a β-hydride elimination must occur. This step requires a hydrogen atom on the carbon adjacent to the newly formed C-C bond. The elimination is typically syn-coplanar and leads to the formation of the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX (in this case, HCl) from the palladium-hydride complex, which is facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl Aryl-Pd(II)-X-L_n OxAdd->PdII_Aryl Olefin_Coord Olefin Coordination PdII_Aryl->Olefin_Coord Olefin PdII_Olefin Aryl-Pd(II)(Olefin)-X-L_n Olefin_Coord->PdII_Olefin Insertion Migratory Insertion PdII_Olefin->Insertion PdII_Alkyl Alkyl-Pd(II)-X-L_n Insertion->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_Hydride H-Pd(II)-X-L_n Beta_Elim->PdII_Hydride Product Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Base Red_Elim->Pd0 Base-HX

Figure 1: The catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Coupling of Ethyl 3-Chloroquinoline-2-carboxylate with Styrene

This protocol provides a detailed procedure for the Heck coupling of Ethyl 3-Chloroquinoline-2-carboxylate with styrene as a model alkene. The reaction conditions can be adapted for other alkenes with appropriate optimization.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Ethyl 3-Chloroquinoline-2-carboxylate235.661.01.0
Styrene104.151.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.040.04
Triethylamine (Et₃N)101.191.51.5
N,N-Dimethylformamide (DMF)73.09--
Procedure
  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 3-Chloroquinoline-2-carboxylate (1.0 mmol, 235.7 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg), and Tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add N,N-Dimethylformamide (DMF, 5 mL), Styrene (1.5 mmol, 172 µL), and Triethylamine (1.5 mmol, 209 µL) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 120 °C in a preheated oil bath.[8]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24 hours.[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Ethyl 3-((E)-styryl)quinoline-2-carboxylate.

Figure 2: Experimental workflow for the Heck coupling reaction.

Key Considerations and Optimization

  • Catalyst System: While Pd(OAc)₂ with P(o-tol)₃ is a common and effective catalyst system, other palladium sources and phosphine ligands can be explored for optimization.[8][9] For instance, palladium complexes with bulky electron-rich phosphine ligands may offer improved catalytic activity.[10]

  • Base: Triethylamine is a common base for the Heck reaction, but other organic or inorganic bases such as potassium carbonate or sodium acetate can also be employed.[7][11] The choice of base can influence the reaction rate and yield.

  • Solvent: DMF is a suitable solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst. Other polar aprotic solvents like DMAc or NMP can also be used.

  • Temperature: The reaction temperature is a critical parameter. While 120 °C is a good starting point for the coupling with a chloro-substituent, temperature optimization may be necessary for different alkene substrates to balance reaction rate and potential side reactions.[8]

  • Alkene Substrate: The protocol uses styrene as an example. The reaction can be extended to a variety of electron-deficient and electron-rich alkenes. However, the reactivity and regioselectivity may vary depending on the electronic and steric properties of the alkene.[6]

Conclusion

The Heck coupling reaction is a powerful and reliable method for the synthesis of C-C coupled products from Ethyl 3-Chloroquinoline-2-carboxylate. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors. By understanding the underlying mechanism and key reaction parameters, scientists can effectively utilize the Heck reaction to access a diverse range of functionalized quinoline derivatives for various applications in drug discovery and materials science.

References

  • Murru, S., McGough, B., & Srivastava, R. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry, 12(45), 9184-9194. Available at: [Link]

  • Murru, S., & Srivastava, R. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry, 12(45), 9184–9194. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 16(8), 6619-6649. Available at: [Link]

  • Organic Synthesis. (n.d.). Heck Coupling. Available at: [Link]

  • Yi, C. S., & Lee, D. W. (2005). Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes. Journal of the American Chemical Society, 127(17), 6172–6173. Available at: [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology, 8(11), 2796-2824. Available at: [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2018). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology, 8(11), 2796-2824. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 103-130). Royal Society of Chemistry. Available at: [Link]

  • Zia, A., Khalid, S., Rasool, N., & Andreescu, O. (2020). Synthesis of quinoxaline derivatives via Heck reaction catalyzed by palladium. ResearchGate. Available at: [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction [Video]. YouTube. Available at: [Link]

  • Wang, H., et al. (2019). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Nature Communications, 10(1), 1-8. Available at: [Link]

  • Newman, S. G., & Willis, M. C. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 140(47), 15937-15949. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of alkyl 2-chloroquinoline-3-carboxylates 2a–c from acetanilide in two steps. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2019). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 9(24), 13567-13594. Available at: [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Available at: [Link]

Sources

Application

The Versatility of Ethyl 3-Chloroquinoline-2-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions

An Application and Protocol Guide Authored by: A Senior Application Scientist Introduction: The Quinoline Scaffold and a Key Synthetic Intermediate The quinoline motif, a fusion of benzene and a pyridine ring, is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold and a Key Synthetic Intermediate

The quinoline motif, a fusion of benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4][5] This broad bioactivity has cemented the quinoline core as a critical "pharmacophore"—a molecular framework essential for a drug's therapeutic action.[6] Consequently, the development of efficient synthetic methodologies to functionalize the quinoline ring is a paramount objective for researchers in drug discovery and organic synthesis.

Ethyl 3-chloroquinoline-2-carboxylate emerges as a highly valuable and versatile building block for this purpose. The strategic placement of a chloro group at the C-2 position and an ethyl carboxylate at the C-3 position makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The C-Cl bond at the C-2 position serves as an excellent handle for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the synthesis of diverse libraries of functionalized quinoline derivatives.[6] This guide provides detailed application notes and protocols for four key palladium-catalyzed transformations—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—utilizing this powerful intermediate.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its ability to create biaryl structures by coupling an organohalide with an organoboron compound.[6][7] For Ethyl 3-Chloroquinoline-2-carboxylate, this reaction provides a robust method to introduce a wide array of aryl and heteroaryl substituents at the C-2 position.

Mechanism Overview

The catalytic cycle is a well-established sequence of three primary steps:

  • Oxidative Addition: A Pd(0) species inserts into the C-Cl bond of the quinoline, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L₂) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product Substrate Ar-Cl Substrate->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of Ethyl 2-phenylquinoline-3-carboxylate

Materials:

  • Ethyl 3-chloroquinoline-2-carboxylate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (4 mL) and Water (1 mL)

  • Argon or Nitrogen gas

  • Sealed reaction tube or Schlenk flask

Procedure:

  • To a sealed reaction tube, add Ethyl 3-chloroquinoline-2-carboxylate, phenylboronic acid, and K₃PO₄.

  • Add toluene and water to the tube.

  • Purge the mixture by bubbling argon or nitrogen gas through the solution for 15 minutes to ensure anaerobic conditions.

  • Under a positive pressure of the inert gas, add Pd(OAc)₂ and SPhos.

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.[7]

Data Summary: Suzuki-Miyaura Coupling Conditions
Boronic Acid PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100Good
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O90High
3-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME85Good

Note: Yields are qualitative based on literature precedents. Specific yields vary based on precise conditions and substrate.[6][7]

Heck Coupling: Alkenylation of the Quinoline Core

The Heck (or Mizoroki-Heck) reaction is a powerful method for C-C bond formation between an unsaturated halide and an alkene, catalyzed by palladium.[8][9] This reaction provides an effective route for the alkenylation of Ethyl 3-Chloroquinoline-2-carboxylate at the C-2 position, introducing valuable vinyl functionalities.[6]

Mechanism Overview

The Heck reaction follows a catalytic cycle involving:

  • Oxidative Addition: Pd(0) adds to the quinoline-Cl bond.

  • Migratory Insertion (Syn-addition): The alkene coordinates to the palladium and then inserts into the Pd-C bond.

  • β-Hydride Elimination (Syn-elimination): A hydrogen from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the H-Pd-X species.[6][9]

Heck_Cycle cluster_cycle Heck Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L₂) Pd0->OxAdd Oxidative Addition Insertion Alkene Insertion Complex OxAdd->Insertion Migratory Insertion BetaElim H-Pd(II)-Cl(L₂) Insertion->BetaElim β-Hydride Elimination Product Ar-Alkene Insertion->Product BetaElim->Pd0 Reductive Elimination (+ Base) Substrate Ar-Cl Substrate->OxAdd Alkene Alkene Alkene->Insertion

Caption: The catalytic cycle of the Heck coupling reaction.

Protocol: Synthesis of Ethyl 2-(2-ethoxycarbonylvinyl)quinoline-3-carboxylate

Materials:

  • Ethyl 3-chloroquinoline-2-carboxylate (1.0 mmol, 1.0 equiv)

  • Ethyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 10 mol%)

  • Tri(o-tolyl)phosphine (P(o-Tol)₃, 0.1 mmol, 10 mol%)

  • Triethylamine (TEA, 1.5 mmol, 1.5 equiv)

  • Acetonitrile (MeCN)

  • Nitrogen gas

Procedure:

  • Combine Ethyl 3-chloroquinoline-2-carboxylate, ethyl acrylate, TEA, Pd(OAc)₂, and P(o-Tol)₃ in a round-bottom flask equipped with a reflux condenser.

  • Add acetonitrile as the solvent.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the mixture to reflux under a nitrogen atmosphere for 5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Filter the resulting mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the product.[10]

Data Summary: Heck Coupling Conditions
Alkene PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
Ethyl acrylatePd(OAc)₂ (10)P(o-Tol)₃ (10)TEAMeCNReflux
StyrenePd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF100
n-Butyl acrylatePd(OAc)₂ (2)None (phosphine-free)NaOAcDMAc120

Note: Conditions are representative and may require optimization for specific substrates.[6][8]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[11][12] It uniquely employs a dual-catalyst system, typically palladium and a copper(I) salt. This reaction provides a direct route to 2-alkynyl-3-quinolinecarboxylates, which are valuable intermediates for further transformations, such as cyclization reactions.[6]

Mechanism Overview

The reaction proceeds via two interconnected catalytic cycles:

  • Palladium Cycle: Similar to other cross-couplings, it involves oxidative addition of the chloroquinoline to Pd(0), followed by transmetalation from the copper acetylide and reductive elimination.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a highly reactive copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex.[11]

Protocol: Synthesis of Ethyl 2-(phenylethynyl)quinoline-3-carboxylate

Materials:

  • Ethyl 3-chloroquinoline-2-carboxylate (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF) or Dioxane

  • Nitrogen gas

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve Ethyl 3-chloroquinoline-2-carboxylate, PdCl₂(PPh₃)₂, and CuI in THF.

  • Add the amine base (e.g., TEA) to the mixture.

  • Add phenylacetylene dropwise via syringe while stirring.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until TLC analysis indicates the consumption of the starting material.

  • Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through Celite to remove catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography.

Data Summary: Sonogashira Coupling Conditions
Alkyne PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)TEATHFRT-50
Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)DIPADioxane60
TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NMeCN80

Note: Copper-free Sonogashira protocols have also been developed and may be advantageous for certain substrates.[13][14]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[15][16] This transformation is highly effective for synthesizing a diverse library of 2-aminoquinoline derivatives from Ethyl 3-Chloroquinoline-2-carboxylate, which are of significant interest in medicinal chemistry.[6]

Mechanism Overview

The generally accepted mechanism involves:

  • Oxidative Addition: Pd(0) inserts into the Ar-Cl bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong, non-nucleophilic base deprotonates the amine to form a palladium amido complex.

  • Reductive Elimination: This key step forms the C-N bond of the product and regenerates the Pd(0) catalyst.[15][16] The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-Cl(L) Pd0->OxAdd Oxidative Addition Amido Ar-Pd(II)-NR₂(L) OxAdd->Amido Amine Binding & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product Substrate Ar-Cl Substrate->OxAdd Amine HNR₂ + Base Amine->Amido

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of Ethyl 2-(phenylamino)quinoline-3-carboxylate

Materials:

  • Ethyl 3-chloroquinoline-2-carboxylate (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Toluene or Dioxane (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by Ethyl 3-chloroquinoline-2-carboxylate and aniline.

  • Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Amine PartnerPd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
AnilinePd₂(dba)₃ (1)XPhos (3)NaOtBuToluene110
MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane100
BenzylaminePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃Toluene100
tert-ButylamineG3-XPhos Precat (2)-LHMDSTHF80

Note: The choice of ligand and base is critical and depends heavily on the steric and electronic properties of the amine coupling partner.[6][7]

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions relies on a systematic and careful workflow, particularly with respect to maintaining an inert atmosphere to protect the sensitive catalyst.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis Setup 1. Add Solids (Substrate, Base, Catalyst, Ligand) to Oven-Dried Glassware Solvent 2. Add Anhydrous Solvent Setup->Solvent Degas 3. Degas Mixture (Inert Gas Purge) Solvent->Degas Reagent 4. Add Liquid Reagents (Amine, Alkene, etc.) Degas->Reagent Heat 5. Heat to Temperature Under Inert Atmosphere Reagent->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Quench 7. Cool & Quench Reaction Monitor->Quench Extract 8. Aqueous Workup & Extraction Quench->Extract Dry 9. Dry & Concentrate Organic Layer Extract->Dry Purify 10. Column Chromatography Dry->Purify Analyze 11. Characterization (NMR, MS, etc.) Purify->Analyze

Sources

Method

Application Note: Synthetic Workflows for Antimalarial Drug Discovery Using Ethyl 3-Chloroquinoline-2-carboxylate

Introduction & Strategic Importance The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically serving as the structural backbone for frontline antimalarial therapeutics. In the pursuit of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically serving as the structural backbone for frontline antimalarial therapeutics. In the pursuit of novel chemical entities that can overcome Plasmodium falciparum resistance mechanisms, Ethyl 3-chloroquinoline-2-carboxylate has emerged as a highly versatile, bifunctional building block (1)[1].

Unlike traditional 4-aminoquinolines, functionalizing the 2- and 3-positions of the quinoline ring alters the molecule's steric and electronic profile, potentially bypassing efflux pumps like PfCRT. Ethyl 3-chloroquinoline-2-carboxylate offers two orthogonal sites for derivatization:

  • The C3-Chlorine: Acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura), allowing the introduction of diverse lipophilic or basic groups (2)[2].

  • The C2-Ethyl Ester: Serves as a precursor for hydrolysis and subsequent peptide coupling, enabling the attachment of polyamine side chains crucial for lysosomotropic accumulation.

Mechanistic Rationale: Hemozoin Inhibition & Pharmacophore Design

During the intraerythrocytic stage of its life cycle, the Plasmodium parasite degrades host hemoglobin in its acidic digestive vacuole, releasing free heme (Fe³⁺ PPIX) as a toxic byproduct. To survive, the parasite biocrystallizes this heme into an inert polymer known as hemozoin (3)[3].

Quinoline antimalarials exert their parasiticidal effect by accumulating in the acidic vacuole via ion-trapping (driven by basic amine side chains). Once inside, they bind to the rapidly growing faces of the hemozoin crystal, effectively "capping" it and preventing further heme sequestration (4)[4]. The resulting buildup of free heme induces severe oxidative stress, lipid peroxidation, and ultimately, parasite death (5)[5].

G Hgb Hemoglobin (Host RBC) Heme Toxic Free Heme (Fe3+ PPIX) Hgb->Heme Parasite Proteases Hemozoin Inert Hemozoin (Malaria Pigment) Heme->Hemozoin Biocrystallization Death Parasite Death (Oxidative Stress) Heme->Death Accumulation Drug Quinoline Derivative (Synthesized Drug) Drug->Heme Forms Toxic Complex Drug->Hemozoin Caps Crystal Growth

Fig 1. Mechanistic pathway of hemozoin inhibition by quinoline antimalarials.

Experimental Workflows & Self-Validating Protocols

To synthesize a highly active antimalarial lead, we utilize a two-stage workflow: C3-amination followed by C2-amidation.

G Start Ethyl 3-chloroquinoline-2-carboxylate (Starting Material) Step1 Pd-Catalyzed C3-Amination (Buchwald-Hartwig) Start->Step1 Int1 Ethyl 3-aminoquinoline-2-carboxylate (Intermediate 1) Step1->Int1 Step2 Basic Hydrolysis (LiOH / THF-H2O) Int1->Step2 Int2 3-aminoquinoline-2-carboxylic acid (Intermediate 2) Step2->Int2 Step3 Amide Coupling (EDC/HOBt + Diamine) Int2->Step3 Product Antimalarial Quinoline Lead (Final Product) Step3->Product

Fig 2. Step-by-step synthetic workflow for C2/C3 bifunctionalization.

Protocol A: Palladium-Catalyzed C3-Amination (Buchwald-Hartwig)

While 3-bromoquinolines are intrinsically more reactive, 3-chloroquinolines are highly cost-effective and viable substrates when paired with sterically demanding ligands or NHC-based Pd-PEPPSI pre-catalysts (6)[6].

Causality of Reagents:

  • Catalyst/Ligand (Pd₂(dba)₃ / XPhos): The bulky biaryl phosphine ligand XPhos facilitates the difficult oxidative addition into the C-Cl bond and accelerates the reductive elimination step, preventing catalyst resting-state entrapment.

  • Base (Cs₂CO₃): A mild inorganic base is chosen over stronger alkoxides (like NaOtBu) to prevent competitive hydrolysis or transesterification of the C2-ethyl ester.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 3-chloroquinoline-2-carboxylate (1.0 equiv, 1.0 mmol), the desired secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous Cs₂CO₃ (1.5 equiv).

  • Degassing: Seal the tube with a septum and purge the atmosphere with Argon via three vacuum/Argon cycles.

  • Solvent Addition: Inject anhydrous Toluene (5 mL) through the septum.

  • Reaction: Replace the septum with a Teflon screwcap under Argon flow. Heat the reaction mixture at 110 °C in an oil bath for 12–16 hours.

  • Self-Validation Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a highly fluorescent product spot under 254 nm UV light. Confirm product mass via LC-MS (ESI+).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol B: C2-Ester Hydrolysis and Amidation

To ensure accumulation in the parasite's digestive vacuole, a basic side chain (e.g., N,N-diethyl-1,4-pentanediamine) must be appended to the C2 position.

Causality of Reagents:

  • Hydrolysis (LiOH): Lithium hydroxide provides mild saponification conditions, minimizing the risk of unwanted side reactions or degradation of the newly formed C3-amine moiety.

  • Coupling Agents (EDC·HCl / HOBt): EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to form a reactive, yet stable, active ester intermediate, suppressing racemization and preventing the formation of unreactive N-acylurea byproducts.

Step-by-Step Procedure:

  • Saponification: Dissolve the intermediate from Protocol A (1.0 mmol) in a 3:1 mixture of THF/H₂O (8 mL). Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.

  • Acidification: Carefully acidify the mixture to pH ~4 using 1M HCl. Extract the resulting carboxylic acid with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Activation: Dissolve the crude carboxylic acid in anhydrous DMF (5 mL). Add EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to allow active ester formation.

  • Amidation: Add the basic diamine (e.g., N,N-diethyl-1,4-pentanediamine, 1.2 equiv) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validation Checkpoint: Perform an LC-MS analysis. The presence of the [M+H]⁺ peak corresponding to the conjugated product validates successful peptide coupling.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash the organic layer with brine (to remove DMF), dry, and purify via reverse-phase chromatography or recrystallization.

Quantitative Data: Catalyst Optimization for C3-Coupling

The efficiency of the C3-amination is highly dependent on the catalytic system. The table below summarizes comparative optimization data for the coupling of 3-chloroquinoline derivatives with standard amines (7)[7].

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Note
Pd(OAc)₂ PPh₃K₂CO₃Toluene100< 20Poor oxidative addition into the strong C-Cl bond.
Pd₂(dba)₃ XPhosCs₂CO₃Toluene11085Bulky ligand facilitates rapid reductive elimination.
Pd₂(dba)₃ RuPhosCs₂CO₃Toluene11088Enhanced steric bulk further suppresses side reactions.
Pd-PEPPSI-IPr None (NHC)KOtBu1,4-Dioxane8092Highly active NHC pre-catalyst lowers the activation barrier significantly.

Conclusion

Ethyl 3-chloroquinoline-2-carboxylate is a highly strategic precursor for the synthesis of next-generation antimalarial compounds. By leveraging advanced palladium-catalyzed cross-coupling methodologies (such as XPhos-mediated or PEPPSI-catalyzed Buchwald-Hartwig aminations) combined with robust C2-amidation protocols, researchers can efficiently generate diverse libraries of quinoline derivatives. These tailored molecules are perfectly poised to disrupt hemozoin biocrystallization while evading established parasitic resistance mechanisms.

Sources

Application

Application Note: Advanced Synthetic Protocols for Quinoline-Thiazole Hybrids via Sonochemical and Catalyst-Free Hantzsch Methodologies

Executive Summary & Mechanistic Rationale Quinoline and thiazole pharmacophores are privileged scaffolds in modern drug discovery. When hybridized, these moieties exhibit profound efficacy against aggressive malignancies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Quinoline and thiazole pharmacophores are privileged scaffolds in modern drug discovery. When hybridized, these moieties exhibit profound efficacy against aggressive malignancies, including Philadelphia chromosome-positive leukemia (K562) and triple-negative breast cancer (MDA-MB-231)[1][2]. Mechanistically, these hybrids act as potent competitive inhibitors at the ATP-binding sites of critical kinases, such as the BCR-ABL1 tyrosine kinase (specifically the T315I mutant) and the Epidermal Growth Factor Receptor (EGFR)[1][2].

To support drug development professionals in synthesizing these complex molecules, this application note details a highly optimized, multigram-scale synthetic workflow. By replacing conventional reflux with acoustic cavitation (sonochemistry) and utilizing a catalyst-free Hantzsch cyclization, this protocol drastically reduces reaction times, improves atom economy, and eliminates the need for chromatographic purification[1].

Mechanism Ligand Quinoline-Thiazole Hybrid Target BCR-ABL1 Tyrosine Kinase (T315I Mutant) Ligand->Target Competitive Binding (Met318) Path1 STAT5 Pathway Target->Path1 Phosphorylation Blocked Path2 AKT / ERK Pathway Target->Path2 Phosphorylation Blocked Effect Leukemic Cell Apoptosis (K562 / HL-60) Path1->Effect Loss of Survival Signals Path2->Effect Cell Cycle Arrest

BCR-ABL1 kinase inhibition pathway by quinoline-thiazole derivatives.

Synthetic Strategy & Workflow

The traditional synthesis of quinoline-thiazole derivatives often suffers from prolonged heating times and complex workups[3]. This modernized protocol is engineered around a self-validating system utilizing three distinct phases:

  • Sonochemical Amination: Utilizing ultrasonic irradiation to drive the nucleophilic aromatic substitution (SNAr).

  • In Situ Thiourea Assembly: Generating the reactive intermediate without isolating unstable precursors.

  • Catalyst-Free Hantzsch Cyclization: A highly efficient ring-closing step driven by auto-precipitation.

Workflow A 4,7-Dichloroquinoline B SNAr Amination (Sonochemistry) A->B C Quinoline-Diamine B->C D In situ Thiourea Formation C->D E Quinoline-Thiourea D->E F Hantzsch Cyclization (Acetone, Reflux) E->F G Quinoline-Thiazole Hydrobromide Salt F->G

Chemical workflow for the catalyst-free synthesis of quinoline-thiazole hybrids.

Experimental Protocols

Phase 1: Sonochemical Synthesis of the Quinoline Core

Objective: Synthesis of N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine.

Causality & Expert Insight: Conventional heating for this SNAr reaction requires up to 4 hours at 130 °C. By applying ultrasonic irradiation, acoustic cavitation generates localized hot spots and micro-jets that drastically enhance mass transfer in the heterogeneous mixture. This physical phenomenon accelerates the substitution at the sterically hindered C4 position, reducing reaction time to 30 minutes and suppressing thermal degradation[1].

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, suspend 4,7-dichloroquinoline (10.0 mmol) in neat ethylenediamine (60.0 mmol).

  • Submerge the flask in an ultrasonic bath (40 kHz, 300 W).

  • Irradiate the mixture at 80 °C for exactly 30 minutes. The reaction progress can be visually tracked as the suspension transitions into a homogeneous solution.

  • Pour the hot mixture into 100 mL of ice-cold distilled water.

  • Self-Validation: The sudden shift in solvent polarity causes the target diamine to instantly precipitate as a gray solid. Filter under vacuum, wash with cold water, and dry to afford the product (Yield: ~97%)[1].

Phase 2: Preparation of the Thiourea Intermediate

Objective: Synthesis of 1-(2-((7-chloroquinolin-4-yl)amino)ethyl)thiourea.

Causality & Expert Insight: Benzoyl isothiocyanate is highly reactive and prone to degradation. Generating it in situ from ammonium thiocyanate and benzoyl chloride prevents yield loss. Acetone is specifically chosen as the solvent because it solubilizes the reactants but allows the subsequent thiourea intermediate to be easily isolated via alkaline hydrolysis[1].

Step-by-Step Procedure:

  • Dissolve ammonium thiocyanate (12.0 mmol) in 20 mL of anhydrous acetone.

  • Add benzoyl chloride (12.0 mmol) dropwise over 5 minutes. Stir at room temperature for 15 minutes to form benzoyl isothiocyanate in situ.

  • Add the quinoline-diamine intermediate from Phase 1 (10.0 mmol) to the flask and reflux for 2 hours.

  • Cool the mixture, remove the solvent under reduced pressure, and resuspend the residue in methanol (15 mL).

  • Add 1 M NaOH (aq) and stir for 20 minutes at room temperature to cleave the benzoyl group.

  • Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the thiourea intermediate.

Phase 3: Catalyst-Free Hantzsch Thiazole Synthesis

Objective: Final cyclization to yield the Quinoline-Thiazole Hybrid.

Causality & Expert Insight: The Hantzsch thiazole synthesis typically requires a catalyst to promote the condensation between a thiourea and an α-haloketone. However, by utilizing the inherent nucleophilicity of our specific thiourea intermediate in an acetone matrix, the reaction proceeds smoothly under mild reflux[1][3]. Self-Validating System: This step is designed to auto-purify. As the cyclization occurs, the resulting quinoline-thiazole hybrid forms a hydrobromide salt. Because this salt is highly insoluble in acetone, it spontaneously precipitates. This phase separation drives the equilibrium forward (Le Chatelier’s principle) and acts as a built-in purification step, entirely bypassing the need for column chromatography[1].

Step-by-Step Procedure:

  • Dissolve the quinoline-thiourea intermediate (1.0 mmol) in 15 mL of acetone.

  • Add the desired 2-bromoacetophenone derivative (e.g., 2-bromo-4'-methoxyacetophenone) (1.0 mmol) to the solution.

  • Reflux the mixture for 30 minutes.

  • Self-Validation: Observe the formation of a dense precipitate in the reaction medium. This is the pure hydrobromide salt of the target hybrid.

  • Cool the mixture to room temperature, filter the precipitate, wash thoroughly with cold acetone (10 mL), and dry under high vacuum[1].

Quantitative Data Summaries

Table 1: Reaction Efficiency: Sonochemistry vs. Conventional Heating[1]

Method Conditions Time Yield (%) Purity Profile
Conventional Heating 130 °C, neat 4 hours 90% Requires extensive recrystallization

| Sonochemistry (US) | 40 kHz, 300 W, 80 °C | 30 mins | 97% | High purity, direct precipitation |

Table 2: Physicochemical and Biological Data of Selected Quinoline-Thiazole Hybrids[1][2]

Hybrid Derivative Aryl Substitution (R-Group) Global Yield (%)* Melting Point (°C) Cytotoxicity (IC₅₀, µM) Target Cell Line
Compound 1a 4-Methoxyphenyl 22 210–213 Active K562 (Leukemia)
Compound 1g Unsubstituted Phenyl 25 211–212 Active K562 (Leukemia)
Compound 6a 4-Nitrophenyl N/A N/A 1.415 MDA-MB-231 (Breast)

| Compound 6g | 4-Fluorophenyl | N/A | N/A | 1.484 | MDA-MB-231 (Breast) |

*Note: Global yield represents the cumulative efficiency across all three synthetic steps from the initial starting materials.

References

  • Design, Synthesis, and Molecular Docking Studies of New Quinoline-Thiazole Hybrids, Potential Leads in the Development of Novel Antileukemic Agents Journal of the Brazilian Chemical Society (SciELO) URL:[Link]

  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties Oriental Journal of Chemistry (ResearchGate) URL:[Link]

  • Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of Ethyl 3-Chloroquinoline-2-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific bottlenecks researchers face when synthesizing Ethyl 3-Chloroquinoline-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific bottlenecks researchers face when synthesizing Ethyl 3-Chloroquinoline-2-carboxylate (CAS: 2006277-01-4). This scaffold is highly valued in drug development, yet its synthesis frequently suffers from poor regioselectivity, low yields due to ester hydrolysis, or incomplete cyclization.

This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your synthesis is robust and reproducible.

Section 1: Mechanistic Insights & Route Selection

The synthesis of this specific isomer heavily depends on the strategic selection of precursors. Researchers typically choose between two primary pathways:

  • Route A: Rhodium(II)-Catalyzed Cyclopropanation-Ring Expansion This method utilizes 3-chloroindole and ethyl diazoacetate (EDA). While elegant, it is highly sensitive to reagent addition rates. If EDA is added too quickly, it dimerizes rather than reacting with the indole ring.

  • Route B: Direct Esterification of 3-Chloroquinoline-2-carboxylic Acid This is the most reliable method for generating the exact ester if the carboxylic acid precursor is available. However, standard Fischer esterification fails due to the electron-withdrawing nature of the quinoline ring. We must bypass this by forming an acyl chloride intermediate, a principle supported by methodologies detailed in the Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Chloroquinoline[1].

Section 2: Visual Workflows

G Start Select Synthetic Route Route1 Route A: Rh(II) Ring Expansion Start->Route1 Route2 Route B: Direct Esterification Start->Route2 Indole 3-Chloroindole + Ethyl Diazoacetate Route1->Indole Acid 3-Chloroquinoline- 2-carboxylic Acid Route2->Acid RhCat Rh2(OAc)4 Catalyst DCM, 0°C to RT Indole->RhCat Ester Oxalyl Chloride, EtOH 0°C to RT, 3h Acid->Ester Product Ethyl 3-Chloroquinoline- 2-carboxylate RhCat->Product Yield: 65-75% Trouble1 Issue: EDA Dimerization Fix: Syringe Pump RhCat->Trouble1 Ester->Product Yield: 85-95% Trouble2 Issue: Hydrolysis Fix: Avoid Aqueous Base Ester->Trouble2

Caption: Logical workflow and troubleshooting for Ethyl 3-Chloroquinoline-2-carboxylate synthesis.

Section 3: Step-by-Step Methodology (Self-Validating Protocol)

To maximize yield, we recommend Route B . The following protocol utilizes an acyl chloride intermediate to overcome the deactivated nature of the quinoline carbonyl.

Protocol: Direct Esterification via Acyl Chloride Intermediate

Objective: Convert 3-chloroquinoline-2-carboxylic acid to Ethyl 3-Chloroquinoline-2-carboxylate.

Step 1: Acid Activation

  • Action: Suspend 1.0 eq of 3-chloroquinoline-2-carboxylic acid in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Add 0.05 eq of anhydrous N,N-dimethylformamide (DMF).

  • Causality: DMF acts as a catalyst by reacting with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate. This rapidly activates the sterically hindered and electronically deactivated quinoline carboxylic acid, avoiding the harsh reflux conditions required by neat thionyl chloride.

  • Action: Dropwise add 1.5 eq of oxalyl chloride at 0 °C. Stir for 2 hours at room temperature.

  • Self-Validation Check: The opaque suspension will transition into a clear, homogeneous solution as the insoluble carboxylic acid converts to the highly soluble acyl chloride. Gas evolution (CO₂ and CO) will visibly cease when the activation is complete.

Step 2: Esterification

  • Action: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM.

  • Causality: Failing to remove unreacted oxalyl chloride will result in its reaction with ethanol in the next step, forming diethyl oxalate—a persistent impurity that complicates purification.

  • Action: Redissolve the crude residue in anhydrous ethanol (0.2 M) at 0 °C. Dropwise add 2.0 eq of triethylamine (TEA).

  • Causality: TEA neutralizes the HCl generated during esterification. This prevents the protonation of the quinoline nitrogen, which would otherwise form insoluble hydrochloride salts that trap the product.

Step 3: Workup and Validation

  • Action: Stir for 1 hour at room temperature.

  • Self-Validation Check: Quench a 10 µL aliquot in 1 mL of saturated NaHCO₃ and extract with 1 mL ethyl acetate (EtOAc). Run a TLC (30% EtOAc/Hexanes). The starting acid will remain at the baseline ( Rf​=0.0 ), while the target ethyl ester will appear as a distinct, strongly UV-active spot at Rf​≈0.65 .

  • Action: If validated, concentrate the mixture, wash with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Section 4: Quantitative Data & Yield Optimization

The table below summarizes the expected outcomes and conditions for the various synthetic routes, allowing for rapid comparison of efficiency.

ParameterRoute A: Rh(II) Ring ExpansionRoute B: Acyl Chloride EsterificationRoute C: Fischer Esterification
Reagents 3-Chloroindole, EDA, Rh₂(OAc)₄3-Cl-Quinoline-2-COOH, (COCl)₂, EtOH3-Cl-Quinoline-2-COOH, EtOH, H₂SO₄
Reaction Time 4 - 6 hours2 - 3 hours18 - 24 hours
Temperature 0 °C to Room Temp0 °C to Room TempReflux (78 °C)
Typical Yield 60 - 70%85 - 95%< 40%
Primary Byproduct Diethyl maleate / fumarateFree acid (if wet EtOH is used)Unreacted starting material

Section 5: Troubleshooting FAQs

Q1: During the Rh(II)-catalyzed cyclopropanation-ring expansion of 3-chloroindole, my yield of the ethyl ester is under 30%. What is the primary competing pathway? A1: The most common side reaction is the dimerization of ethyl diazoacetate (EDA) into diethyl maleate and diethyl fumarate. Causality: EDA decomposes into a highly reactive rhodium carbenoid. If the local concentration of EDA outpaces its reaction with the indole substrate, the carbenoid reacts with another EDA molecule rather than the indole ring. Troubleshooting Action: Use a syringe pump to add EDA over 2 to 4 hours. This maintains a low steady-state concentration of the rhodium carbenoid, kinetically favoring the desired cyclopropanation pathway over dimerization.

Q2: I am attempting to esterify 3-chloroquinoline-2-carboxylic acid using standard Fischer esterification (EtOH/H₂SO₄ reflux), but the conversion is poor. Why? A2: The electron-withdrawing nature of the quinoline ring and the adjacent 3-chloro substituent significantly deactivate the C2 carbonyl carbon towards nucleophilic attack. Furthermore, protonation of the quinoline nitrogen in acidic conditions exacerbates this electron withdrawal, a phenomenon well-documented in the Synthesis of Bis(1,2,3-Triazole) Functionalized Quinoline-2,4-Diones[2]. Troubleshooting Action: Switch to the acyl chloride intermediate method described in our protocol. By converting the acid to an acyl chloride, you create a significantly more electrophilic carbonyl carbon that readily reacts with ethanol even at low temperatures.

Q3: My isolated product contains a persistent impurity that co-elutes on silica gel. NMR shows ethyl peaks but no quinoline protons. What is it? A3: This is almost certainly diethyl oxalate. Causality: If you used oxalyl chloride for the activation step and failed to completely evaporate the excess before adding ethanol, the residual oxalyl chloride reacts rapidly with ethanol to form diethyl oxalate. Troubleshooting Action: Ensure complete removal of volatiles under high vacuum (at least 30 minutes) before proceeding to the esterification step.

Troubleshooting Problem Low Yield of Target Ester CheckTLC Analyze Crude by TLC/NMR Problem->CheckTLC Unreacted Unreacted Starting Material (Spot at Rf 0.0) CheckTLC->Unreacted Byproducts High Byproduct Formation (Multiple Spots) CheckTLC->Byproducts Action1 Switch to Acyl Chloride Intermediate Unreacted->Action1 Action2 Optimize Reagent Addition (e.g., Syringe Pump) Byproducts->Action2

Caption: Diagnostic logic tree for resolving low yields during quinoline esterification.

References
  • Title: Synthesis of Bis(1,2,3-Triazole) Functionalized Quinoline-2,4-Diones Source: Molecules (MDPI) URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 3-Chloroquinoline-2-carboxylate

Welcome to the technical support guide for the synthesis of Ethyl 3-Chloroquinoline-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-Chloroquinoline-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges and side reactions encountered during this synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues and their underlying causes, offering solutions grounded in chemical principles.

Question 1: My reaction yields a significant amount of a dichlorinated byproduct. What is it and how can I prevent its formation?

Answer:

A common and significant side reaction is the formation of Ethyl 2,4-dichloroquinoline-3-carboxylate . This occurs when the starting material, often a 4-hydroxy-2-oxo-quinoline derivative, is treated with a chlorinating agent like phosphorus oxychloride (POCl₃).[1] The intended reaction is the conversion of the 2-oxo group to a 2-chloro group. However, the 4-hydroxy group can also be converted to a chloro group, leading to the dichlorinated impurity.

Causality: The formation of the dichlorinated product is favored by aggressive reaction conditions, such as high temperatures and prolonged reaction times. The mechanism involves the activation of both the 2-oxo and 4-hydroxy groups by POCl₃, followed by nucleophilic attack of chloride ions.

Troubleshooting & Prevention:

  • Control Reaction Temperature and Time: Carefully monitor and control the reaction temperature. A typical procedure involves adding POCl₃ dropwise at a lower temperature (e.g., 40°C) and then refluxing for a shorter period (e.g., 1 hour).[1] Over-refluxing can significantly increase the formation of the dichlorinated species.

  • Stoichiometry of Chlorinating Agent: Use the minimum effective amount of POCl₃. An excess of the chlorinating agent can drive the reaction towards dichlorination.

  • Quenching and Workup: After the reaction, the mixture is typically quenched with cold water.[1] This step is crucial for hydrolyzing any remaining POCl₃ and precipitating the product. Inadequate quenching can lead to a complex mixture of products.

  • Purification: If the dichlorinated compound is formed, it can often be separated from the desired product by column chromatography or selective crystallization.[1]

Question 2: I'm observing incomplete conversion of my starting material. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete conversion in the synthesis of Ethyl 3-Chloroquinoline-2-carboxylate can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. One common synthetic route involves the cyclization of an aniline derivative with a suitable three-carbon component.

Causality and Troubleshooting:

  • Purity of Starting Materials: Ensure that your aniline and other reactants are pure and dry. Impurities can interfere with the reaction.

  • Reaction Conditions for Cyclization: Many quinoline syntheses, like the Gould-Jacobs reaction, require thermal cyclization in a high-boiling solvent such as diphenyl ether.[2] Insufficient temperature or reaction time will result in incomplete cyclization.

  • Catalyst Activity: If your synthesis involves a catalyst (e.g., in a cyclopropanation-ring expansion strategy), ensure the catalyst is active.[3] For instance, in Rh-catalyzed reactions, the catalyst's oxidation state and ligand environment are critical.

  • Ultrasound-Assisted Synthesis: Consider using ultrasound irradiation. This technique can enhance reaction rates and yields by improving mass transfer and homogenization, often under milder conditions than conventional heating.

Question 3: My final product is contaminated with a hydrolyzed impurity. What is this compound and how can I avoid its formation?

Answer:

The most common hydrolyzed impurity is 3-Chloroquinoline-2-carboxylic acid . This side product forms when the ethyl ester group of your target molecule is hydrolyzed back to a carboxylic acid.

Causality:

This hydrolysis can occur under either acidic or basic conditions, often during the workup or purification steps. The mechanism involves the nucleophilic attack of a hydroxide ion (in basic conditions) or water (in acid-catalyzed conditions) on the ester's carbonyl carbon, followed by the elimination of ethanol.[4]

Preventative Measures:

  • Control pH during Workup: Be mindful of the pH during aqueous workup. If you are using a basic wash to remove acidic impurities, keep the contact time short and the temperature low to minimize ester hydrolysis.

  • Anhydrous Conditions: Where possible, conduct your reaction and initial purification steps under anhydrous conditions to prevent water from reacting with the ester.

  • Purification Strategy: If hydrolysis occurs, the resulting carboxylic acid can typically be removed by washing the organic layer with a mild base like sodium bicarbonate solution. The desired ethyl ester will remain in the organic phase, while the carboxylate salt will be extracted into the aqueous layer.

Question 4: I am attempting a nucleophilic substitution at the 2-position, but the reaction is sluggish or fails. What could be the issue?

Answer:

The chlorine atom at the 2-position of the quinoline ring is a good leaving group for nucleophilic substitution reactions.[4] However, the success of this reaction depends heavily on the nucleophile and the reaction conditions.

Potential Issues and Solutions:

  • Nucleophile Strength: Weak nucleophiles may require more forcing conditions (higher temperatures, longer reaction times) to react efficiently.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO often facilitate SNAr reactions by solvating the cation without strongly solvating the nucleophile, thus increasing its reactivity.

  • Catalysis: For some nucleophiles, particularly in cross-coupling reactions like Buchwald-Hartwig amination or Sonogashira coupling, a suitable catalyst (e.g., a palladium complex) and base are essential.[4]

  • Steric Hindrance: A bulky nucleophile or substituents near the 2-position on the quinoline ring can sterically hinder the reaction. In such cases, optimizing the reaction temperature and time may be necessary.

Experimental Protocols & Data

Table 1: Troubleshooting Guide for Common Side Reactions
Side ProductPotential CauseRecommended Action
Ethyl 2,4-dichloroquinoline-3-carboxylateExcess chlorinating agent (POCl₃), high temperature, prolonged reaction time.[1]Use a minimal excess of POCl₃, control temperature carefully (e.g., 40°C initially, then reflux for 1h), and monitor reaction progress by TLC.[1]
3-Chloroquinoline-2-carboxylic acidHydrolysis of the ethyl ester during workup or purification (acidic or basic conditions).[4]Maintain neutral or slightly acidic pH during aqueous workup. Use anhydrous solvents where possible. Remove with a mild base wash if formed.
Unreacted Starting MaterialInsufficient reaction temperature/time, impure reagents, inactive catalyst.Ensure purity of starting materials. For thermal cyclizations, use a high-boiling solvent and ensure adequate heating.[2] Verify catalyst activity if applicable.[3]
Protocol 1: Synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate and its subsequent conversion to Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

This protocol is adapted from a published procedure and illustrates a common synthetic sequence where the dichlorinated compound is an intermediate.[1]

Step 1: Synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine 500 mg of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol) and 1.96 g of benzyltriethylammonium chloride in 15 mL of acetonitrile.

  • With continuous stirring, add 0.88 mL of phosphoryl chloride (POCl₃) (9.46 mmol) dropwise.

  • Stir the mixture at 40°C for 30 minutes, and then heat to reflux for 1 hour.

  • After reflux, evaporate the solvent under reduced pressure.

  • Add 15 mL of cold water to the residue and stir for 1 hour to precipitate the product.

  • The precipitate will be a mixture of ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.[1]

Step 2: Conversion to Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Place the mixed precipitate from Step 1 into a 50 mL round-bottom flask.

  • Add 10 mL of acetic acid and 5 mL of water.

  • Stir the mixture under reflux for 24 hours.

  • After cooling, extract the product with ethyl ether to afford ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in high yield (>98%).[1]

Visualizing Reaction Pathways

Diagram 1: Key Side Reactions in the Synthesis of Ethyl 3-Chloroquinoline-2-carboxylate

Side_Reactions cluster_main Main Synthetic Pathway cluster_side Side Reactions Start Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Target Ethyl 3-Chloroquinoline-2-carboxylate Start->Target Chlorination (e.g., POCl3) Dichlorinated Ethyl 2,4-dichloroquinoline-3-carboxylate Start->Dichlorinated Excess POCl3 / High Temp Hydrolyzed 3-Chloroquinoline-2-carboxylic acid Target->Hydrolyzed H2O (Acid/Base)

Caption: Common side reactions encountered during synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Check Purity of Starting Materials Are they pure and dry? Start->Check_Purity Check_Conditions Review Reaction Conditions Temperature, time, solvent correct? Check_Purity:f1->Check_Conditions Yes Purify_SM Purify/Dry Starting Materials Check_Purity:f1->Purify_SM No Check_Catalyst Evaluate Catalyst (if used) Is it active? Correct loading? Check_Conditions:f1->Check_Catalyst Yes Optimize_Cond Optimize T, t, or solvent Check_Conditions:f1->Optimize_Cond No Replace_Cat Use fresh/different catalyst Check_Catalyst:f1->Replace_Cat No End Improved Yield Check_Catalyst:f1->End Yes Purify_SM->End Optimize_Cond->End Replace_Cat->End

Sources

Troubleshooting

I. Mechanistic Overview: The Causality of Sonochemistry

Welcome to the Technical Support Center for Sonochemical Synthesis . This portal is designed for researchers, application scientists, and drug development professionals utilizing ultrasound-assisted methodologies for the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sonochemical Synthesis . This portal is designed for researchers, application scientists, and drug development professionals utilizing ultrasound-assisted methodologies for the synthesis of quinoline derivatives and related N-heterocycles.

Here, you will find mechanistic insights, validated experimental protocols, quantitative benchmarks, and advanced troubleshooting guides to ensure high-yield, reproducible sonochemical reactions.

To troubleshoot sonochemical reactions effectively, one must understand why ultrasound accelerates quinoline synthesis. The driving force is not direct interaction between sound waves and molecular bonds, but rather acoustic cavitation [1].

When ultrasound waves (typically 20–100 kHz) propagate through a liquid medium like water, they create alternating high-pressure and low-pressure cycles. This leads to the formation, growth, and violent implosion of vacuum bubbles. The implosion generates localized "hot spots" with extreme conditions:

  • Temperatures: ~5000 K

  • Pressures: ~1000 atm

  • Cooling Rates: > 1010 K/s

In the context of multi-component reactions (MCRs) for quinoline derivatives—such as the condensation of anilines, aldehydes, and ethyl 3,3-diethoxypropionate—these hot spots provide the activation energy required to overcome reaction barriers instantly. Furthermore, the resulting shockwaves cause intense micro-mixing (acoustic streaming), which drastically enhances mass transfer in heterogeneous aqueous mixtures, allowing catalysts like SnCl2​⋅2H2​O to interact with substrates at diffusion-limited rates [1].

G N1 Ultrasound Waves (20-100 kHz) N2 Acoustic Cavitation (Bubble Formation & Growth) N1->N2 N3 Violent Implosion (5000K, 1000 atm) N2->N3 N4 Acoustic Streaming & Micro-mixing N3->N4 N5 Multi-Component Condensation (Aniline + Aldehyde + Ester) N4->N5 N6 Quinoline Derivative Assembly N5->N6

Caption: Sonochemical mechanism driving quinoline multi-component condensation via acoustic cavitation.

II. Validated Experimental Protocol

This self-validating standard operating procedure (SOP) is based on the one-pot synthesis of 2-substituted quinolines using a SnCl2​⋅2H2​O precatalyst in an aqueous medium [1].

Step-by-Step Methodology
  • Reagent Preparation: In a 50 mL glass reactor, add aniline (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ethyl 3,3-diethoxypropionate (1.0 mmol).

  • Solvent & Catalyst Addition: Add 10 mL of deionized water followed by 20 mol% of SnCl2​⋅2H2​O . Self-Validation Check: The mixture will appear heterogeneous. Proper cavitation will emulsify this mixture within the first 2 minutes.

  • Probe Setup: Insert a titanium ultrasonic probe (horn) into the reactor. Ensure the probe tip is submerged exactly 1/3 of the way into the liquid volume to maximize the cavitation zone without causing surface foaming.

  • Sonication Parameters: Set the ultrasonic processor to 20 kHz. Use a pulsed mode (e.g., 5 seconds ON, 2 seconds OFF) at 40-50% amplitude.

  • Temperature Control: Submerge the reactor in an ice-water bath. Maintain the internal reaction temperature between 40°C and 50°C. Causality: If the solvent reaches its boiling point, vapor fills the cavitation bubbles, cushioning the implosion and halting the sonochemical effect.

  • Monitoring: Expose the reaction to aerial oxygen (leave the vessel open to air, as O2​ is required for the final oxidative aromatization). Monitor via TLC (Hexane:Ethyl Acetate 8:2) every 15 minutes.

  • Workup & Isolation: Upon completion (typically 45-60 mins), extract the aqueous mixture with ethyl acetate ( 3×15 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via column chromatography or recrystallization.

G S1 1. Reagent Mixing (Water solvent, SnCl2 catalyst) S2 2. Ultrasonic Probe Setup (Submerge 1/3 volume) S1->S2 S3 3. Sonication & Temp Control (Pulse mode, <50°C) S2->S3 S4 4. Reaction Monitoring (TLC & Emulsion Check) S3->S4 S5 5. Extraction & Isolation (Ethyl Acetate workup) S4->S5

Caption: Step-by-step experimental workflow for ultrasound-assisted synthesis of quinolines.

III. Quantitative Benchmarks

To justify the transition from conventional heating to sonochemical methods, compare your empirical results against the established benchmarks for dihydroquinoline and quinoline synthesis in water [2].

ParameterConventional Heating (Reflux)Ultrasound Irradiation (20 kHz)Causality / Advantage
Reaction Time 3.0 – 4.5 hours1.0 – 1.5 hoursCavitation accelerates mass transfer and lowers activation energy.
Average Yield 70% – 82%90% – 97%Rapid reaction limits the formation of thermodynamic side-products.
Temperature 60°C – 80°C40°C – 50°C (Bulk Temp)Localized hot spots eliminate the need for high bulk temperatures.
Solvent Profile Often requires organic co-solvents100% WaterAcoustic streaming emulsifies hydrophobic reagents in water.

IV. Troubleshooting Guides & FAQs

Q1: My reaction yield is significantly lower than the 90%+ benchmark. What is going wrong?

A: Low yields in sonochemical MCRs usually stem from poor cavitation efficiency .

  • Check your solvent: Is your water freshly degassed? Dissolved gases (like CO2​ or excess N2​ ) diffuse into the cavitation bubbles and act as a "cushion," dampening the violent implosion required for hot-spot generation. Briefly sonicate your pure solvent for 5 minutes under a light vacuum before adding reagents to degas it.

  • Check your temperature: If your bulk temperature exceeds 60°C, the vapor pressure of water increases. High vapor pressure inside the bubble also cushions the implosion. Ensure your ice bath is maintaining a bulk temperature below 50°C.

Q2: Should I use an ultrasonic cleaning bath or a direct-immersion horn (probe)?

A: For the synthesis of quinoline derivatives, a direct-immersion horn is highly recommended . Ultrasonic baths distribute energy unevenly (creating standing waves with dead zones) and typically deliver low power ( 1−5W/cm2 ). A probe delivers focused, high-intensity energy ( >50W/cm2 ) directly into the reaction mixture, which is critical for driving the activation of the SnCl2​ precatalyst and emulsifying the aqueous-organic boundary [1, 2].

Q3: The reaction mixture turns black and yields degradation products. Why?

A: This is a classic sign of localized charring due to continuous sonication without pulsing . When synthesizing sensitive heterocyclic compounds, continuous acoustic cavitation can generate excess free radicals (e.g., OH∙ and H∙ from water sonolysis) that degrade the aldehyde or the newly formed quinoline ring.

  • Solution: Switch to a pulsed sonication cycle (e.g., 3 seconds ON, 3 seconds OFF). This allows the bulk liquid to dissipate heat and allows radical recombination to occur harmlessly between pulses, preserving your target molecule.

Q4: Why is the aerial oxygen step critical in the SnCl2​ catalyzed protocol?

A: The initial multi-component condensation forms a dihydroquinoline intermediate. The acoustic cavitation facilitates the rapid assembly of this intermediate, but full aromatization to the stable 2-substituted quinoline requires an oxidant. Aerial oxygen acts as a green oxidant in this system. The intense micro-mixing provided by the ultrasound drastically increases the gas-liquid surface area, allowing ambient O2​ to dissolve and oxidize the intermediate rapidly without needing harsh chemical oxidants[1].

G Q1 Issue: Low Product Yield or Incomplete Reaction C1 Check Cavitation Efficiency Q1->C1 C2 Check Bulk Temperature Q1->C2 C3 Check Energy Delivery Q1->C3 A1 Degas Solvent (Remove dissolved gases) C1->A1 A2 Use Ice Bath (Prevent solvent vaporization) C2->A2 A3 Switch from Bath to Immersion Probe C3->A3

Caption: Troubleshooting logic tree for resolving low yields in sonochemical organic synthesis.

V. References

  • Title: Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities Source: Mini-Reviews in Medicinal Chemistry, Volume 18, Issue 10, 2018. URL: [Link]

  • Title: Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review Source: Arabian Journal of Chemistry, Volume 14, Issue 11, 2021. URL: [Link]

Optimization

Technical Support Center: Overcoming Poor Solubility of Quinoline Intermediates

Welcome to the Technical Support Center. As drug development and organic synthesis increasingly rely on complex nitrogen-containing heterocycles, researchers frequently encounter severe solubility bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and organic synthesis increasingly rely on complex nitrogen-containing heterocycles, researchers frequently encounter severe solubility bottlenecks. This guide provides authoritative troubleshooting strategies, field-proven methodologies, and mechanistic insights to overcome the intractable solubility of quinoline derivatives in reaction media.

Diagnostic Workflow

Before altering your synthetic route, use the following diagnostic logic to identify the most efficient solubilization strategy for your specific quinoline intermediate.

QuinolineTroubleshooting Start Insoluble Quinoline Intermediate CheckSalt Is it an ionizable compound (acid/base)? Start->CheckSalt AdjustPH Adjust pH / Freebase (Aqueous Workup) CheckSalt->AdjustPH Yes CheckPolar Screen Polar Aprotic (DMSO, DMF, NMP) CheckSalt->CheckPolar No AdjustPH->CheckPolar Still Insoluble RunPolar Run Reaction in DMSO/DMF CheckPolar->RunPolar Soluble CheckPi Severe π-π Stacking or H-Bonding? CheckPolar->CheckPi Insoluble UseHFIP Use HFIP / TFE (H-Bond Disruption) CheckPi->UseHFIP Liquid Phase Req. UseMilling Mechanochemistry (Ball Milling) CheckPi->UseMilling Solid State OK

Diagnostic workflow for overcoming quinoline intermediate solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my substituted quinoline intermediates exhibit such intractable solubility profiles compared to other heterocycles? A1: The quinoline core ( C9​H7​N ) is a rigid, fused bicyclic system consisting of a benzene ring and a pyridine ring[1][2]. Its flat, aromatic structure promotes highly stable crystal lattices driven by intense intermolecular π−π stacking[3]. Furthermore, the nitrogen atom acts as a potent hydrogen-bond acceptor[4]. If your intermediate contains hydrogen-bond donors (e.g., amines, hydroxyls), it can form extensive intermolecular hydrogen-bond networks, exponentially increasing the lattice energy. Standard organic solvents (like DCM, EtOAc, or THF) lack the dielectric constant or hydrogen-bond donating capacity required to disrupt these robust solid-state networks.

Q2: I cannot get my quinoline to dissolve in DCM or THF for a cross-coupling reaction. What are the best solvent alternatives? A2: You must transition to solvents that can actively disrupt the crystal lattice through high polarity or specific solvation mechanisms:

  • Polar Aprotic Solvents (DMSO, DMF, NMP): Dimethyl sulfoxide (DMSO) has a high dielectric constant ( ϵ=46.7 ) and a strong dipole moment, making it exceptionally effective at solvating polar and polarizable aromatic rings[5][6]. It acts as a powerful hydrogen-bond acceptor to break up solute-solute interactions without acting as a protic source[7].

  • Fluorinated Alcohols (HFIP): If DMSO fails, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is highly recommended. HFIP is a highly polar, strong hydrogen-bond donor ( pKa​≈9.3 ) with low nucleophilicity[8][9]. It forms dynamic microclusters that encapsulate the quinoline molecules, effectively disrupting π−π stacking[10]. It is widely considered a "magical solvent" for solubilizing intractable aromatics in Pd-catalyzed C-H activation and cross-coupling reactions[11].

Q3: My reaction requires strictly anhydrous and solvent-free conditions, but my quinoline intermediate is a brick. How can I force the reaction? A3: When thermodynamic dissolution is impossible, bypass the liquid phase entirely using Mechanochemistry (Ball Milling) [12][13]. High-speed ball milling imparts intense mechanical energy directly into the solid crystal lattice, inducing localized amorphization, defect formation, and mass transfer between solid reactants[14]. This technique has been highly successful for synthesizing and functionalizing quinolines (e.g., via Friedländer or Povarov reactions), offering a green, solvent-free alternative that often yields superior diastereoselectivity and reaction rates compared to solution-phase chemistry[15][16][17].

Data Presentation: Solvent Selection Guide

When standard solvents fail, consult this table to select the appropriate advanced solvent based on the specific intermolecular forces holding your quinoline intermediate in the solid state.

SolventClassificationDielectric Constant ( ϵ )Boiling PointSolubilization MechanismBest Use Case
DMSO Polar Aprotic46.7189 °CStrong H-bond acceptor; high dipole moment disrupts dipole-dipole interactions[5][6]. SN​Ar , nucleophilic substitutions, and general solvations where protic solvents interfere[7].
DMF Polar Aprotic36.7153 °CSolvates cations well; moderate H-bond acceptor[5].Amide couplings, cross-couplings (though DMSO is often greener and superior)[7].
HFIP Polar Protic (Fluorinated)16.759 °CExtreme H-bond donor; forms microclusters that encapsulate flat aromatics to break π−π stacking[10][11].Pd-catalyzed C-H activation, dissolving rigid poly-aromatics, stabilizing anionic intermediates[8][11].
TFE Polar Protic (Fluorinated)26.174 °CSimilar to HFIP but less acidic and less sterically hindered.Mild H-bond disruption when HFIP is too acidic for the catalyst.

Experimental Protocols

Protocol A: HFIP-Mediated Solubilization for Homogeneous Catalysis

Causality: HFIP is expensive and can mildly neutralize basic ligands. This self-validating "cloud-point" protocol ensures you use the absolute minimum amount of HFIP required to disrupt π−π stacking while maintaining a primarily non-polar bulk solvent environment for your catalyst.

  • Reactant Screening: Weigh a known amount (e.g., 10 mg) of the insoluble quinoline intermediate into a reaction vial[18].

  • Primary Solvation: Add 1 mL of pure HFIP. Observe dissolution. HFIP's strong hydrogen-bonding affinity will disrupt the quinoline's lattice[8][9].

  • Co-Solvent Titration (The "Cloud Point" Method): To optimize the reaction medium, titrate a non-polar co-solvent (e.g., DCM or Toluene) into the HFIP solution dropwise under vigorous stirring until the solution becomes slightly turbid (reaching the cloud point)[5][18].

  • Equilibration: Add a 10% volumetric excess of HFIP to clear the turbidity. This establishes the minimum effective HFIP concentration required to maintain a homogeneous reaction mixture[11][18].

  • Reaction Execution: Introduce your catalysts and reagents. Note that HFIP stabilizes anionic transition states but may require you to slightly increase the loading of basic additives due to its mild acidity ( pKa​≈9.3 )[8].

Protocol B: Solvent-Free Mechanochemical (Ball-Milling) Synthesis

Causality: By utilizing kinetic energy rather than thermal energy and solvation, ball milling forces molecules into reactive proximity, bypassing the thermodynamic penalty of dissolving highly crystalline quinoline intermediates[13][14].

  • Preparation: Transfer the solid quinoline precursor, the solid coupling partner, and a solid-state catalyst (e.g., p-toluenesulfonic acid or a solid Lewis acid) into a stainless steel or zirconium oxide milling jar[15][16].

  • Milling Media Optimization: Add grinding balls (typically 5-10 mm in diameter) of the same material as the jar. Maintain a ball-to-powder mass ratio (BPR) between 5:1 and 15:1 to ensure optimal kinetic energy transfer without causing excessive frictional degradation[13].

  • Mechanochemical Activation: Secure the jar in a high-speed vibratory ball mill. Operate at a frequency of 30–35 Hz for 15 to 60 minutes. The mechanical impact will induce localized melting and drive the reaction through solid-state mass transfer[12][14].

  • Workup & Isolation: Open the jar and extract the crude mixture using a solvent that selectively dissolves the newly formed product (e.g., hot ethanol or ethyl acetate), leaving insoluble catalysts or unreacted rigid precursors behind[15][17]. Filter and concentrate under reduced pressure.

References

  • Quinoline - Wikipedia. wikipedia.org. 1

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. ijfmr.com. 3

  • Reaction under Ball-Milling: Solvent- and Metal-Free One-Pot Diastereoselective Synthesis of Tetrahydroquinoline Derivatives - Thieme. thieme-connect.de. 15

  • Quinoline: Synthesis, Applications, and Environmental Impact - Sinocure Chemical Group. sinocurechem.com. 4

  • Managing poor solubility and instability issues in reactions - Benchchem. benchchem.com. 18

  • Ball-milling Process for the Synthesis of Pharmacological Tetrahydroquinoline Molecules through Multicomponent Povarov Reaction - ResearchGate. researchgate.net. 12

  • CAS 91-22-5: Quinoline - CymitQuimica. cymitquimica.com. 2

  • Technical Support Center: Overcoming Poor Solubility of Starting Materials - Benchchem. benchchem.com.5

  • Ball Milling Promoted N-Heterocycles Synthesis - MDPI. mdpi.com. 14

  • Mechanochemistry 2.0: Advancing mechanochemical synthesis by combining different energy sources - FULIR. irb.hr. 13

  • Mechanochemistry in Organocatalysis: A Green and Sustainable Route toward the Synthesis of Bioactive Heterocycles - IntechOpen. intechopen.com. 16

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC. nih.gov. 7

  • Solvent: hexafluoroisopropanol - Department of Chemistry: University of Rochester. rochester.edu. 8

  • DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. ac-limoges.fr. 6

  • Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate - Académie des sciences. academie-sciences.fr. 17

  • HFIP in Additive Manufacturing & 3D Printing Research - Fluorochem. fluorochem.co.uk. 10

  • 1,1,1,3,3,3-Hexafluoro-2-propanol - ChemicalBook. chemicalbook.com. 9

  • Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC. nih.gov. 11

Sources

Troubleshooting

Recrystallization methods for purifying crude Ethyl 3-Chloroquinoline-2-carboxylate

Welcome to the Technical Support Center. As application scientists, we understand that isolating high-purity heterocyclic building blocks is critical for downstream drug development and structural characterization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that isolating high-purity heterocyclic building blocks is critical for downstream drug development and structural characterization. This guide provides an authoritative, causality-driven framework for purifying crude Ethyl 3-chloroquinoline-2-carboxylate via recrystallization.

The Science of the Separation: Causality & Principles

Ethyl 3-chloroquinoline-2-carboxylate (InChI Key: OQDUMQUZZOUPDU-UHFFFAOYSA-N) presents unique solubility dynamics [1]. Its purification relies on exploiting the differential solubility between the target ester and common synthetic impurities (e.g., the hydrolyzed 3-chloroquinoline-2-carboxylic acid, unreacted anilines, or over-chlorinated byproducts).

The ethyl ester moiety introduces moderate lipophilicity, while the quinoline nitrogen retains hydrogen-bond accepting capabilities. Furthermore, the electron-withdrawing chlorine atom at the 3-position decreases the basicity of the quinoline nitrogen compared to unsubstituted analogs, shifting its solubility profile to favor moderately polar solvent systems [2]. Solvent selection must carefully balance these factors to ensure the target compound remains soluble at reflux but crystallizes rapidly upon cooling, leaving impurities in the mother liquor.

Recrystallization Decision Matrix

RecrystallizationWorkflow Start Crude Ethyl 3-Chloroquinoline -2-carboxylate ImpurityCheck Assess Impurity Profile (TLC/HPLC) Start->ImpurityCheck PolarImp High Polarity Impurities (e.g., Hydrolyzed Acid) ImpurityCheck->PolarImp NonPolarImp Low Polarity Impurities (e.g., Unreacted Starting Mat.) ImpurityCheck->NonPolarImp SolventA Solvent System A: Hexane / Ethyl Acetate PolarImp->SolventA SolventB Solvent System B: Absolute Ethanol NonPolarImp->SolventB Heat Dissolve at Reflux SolventA->Heat SolventB->Heat Cool Slow Cooling to Room Temp then 4°C Heat->Cool Oiling Oiling Out Occurs? Cool->Oiling Seed Add Seed Crystal or Scratch Glass Oiling->Seed Yes Filter Vacuum Filtration & Cold Wash Oiling->Filter No Seed->Filter Pure Pure Crystalline Product Filter->Pure

Workflow for selecting recrystallization solvents and troubleshooting oiling out.

Standard Operating Procedure: Step-by-Step Recrystallization

This self-validating protocol utilizes absolute ethanol, the industry-standard solvent for quinoline-2-carboxylate derivatives [3].

  • Initial Assessment : Weigh the crude Ethyl 3-chloroquinoline-2-carboxylate. Calculate the minimum required volume of absolute ethanol (typically 5–8 mL per gram of crude material) based on preliminary solubility tests.

  • Dissolution : Suspend the crude solid in 70% of the calculated ethanol volume in a round-bottom flask equipped with a reflux condenser. Heat to reflux (78°C) using an oil bath or heating mantle.

  • Solvent Adjustment : Gradually add the remaining ethanol dropwise through the condenser until the solid is completely dissolved. Causality: Minimizing solvent volume ensures maximum supersaturation upon cooling, driving higher recovery yields.

  • Hot Filtration (Self-Validation Step) : If the solution is cloudy or contains insoluble dark particulates (often polymeric byproducts), perform a rapid hot filtration through a pre-warmed Buchner funnel. Validation: A perfectly clear filtrate guarantees that subsequent precipitation is true crystallization, not the agglomeration of insoluble impurities [4].

  • Controlled Cooling : Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25°C) over 1–2 hours. Causality: Slow cooling promotes the growth of large, pure crystal lattices by allowing impurities time to diffuse away from the growing crystal face.

  • Polishing/Maturation : Once at room temperature, transfer the flask to an ice bath (0–4°C) for an additional hour to maximize yield.

  • Harvesting : Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume (1–2 mL) of ice-cold ethanol to displace the mother liquor without redissolving the product.

  • Drying : Dry the crystals under high vacuum at 40°C to a constant weight.

Quantitative Data: Solvent System Selection

Selecting the correct solvent system is dictated by the polarity of your primary impurities. Use the table below to match your crude profile with the optimal solvent.

Solvent SystemPolarity IndexTarget Impurity ProfileExpected RecoveryMechanistic Notes
Absolute Ethanol 5.2Low polarity (starting materials)75–85%Standard choice; excellent temperature-solubility gradient for quinoline esters [3].
Ethyl Acetate / Hexane (1:3) ~2.0High polarity (hydrolyzed acid)80–90%Requires careful anti-solvent addition; highly effective for rejecting polar acid byproducts [5].
Isopropanol 3.9Mixed impurities70–80%Slower crystallization kinetics compared to ethanol; yields larger, highly pure crystals.

Troubleshooting Guide

Issue: My product is "oiling out" (forming a biphasic liquid mixture) instead of crystallizing. How do I fix this? Root Cause: Oiling out occurs when the solute's concentration exceeds its solubility at a temperature above its melting point, causing it to separate as an impure liquid rather than a solid lattice. Resolution:

  • Immediate fix: Reheat the mixture until it forms a single homogeneous phase. Add a small amount of the primary solvent (e.g., ethanol) to slightly dilute the mixture. This lowers the saturation temperature below the compound's melting point.

  • Alternative: If cooling, scratch the inside of the flask with a glass rod to induce localized high-energy nucleation sites, or introduce a seed crystal of pure Ethyl 3-chloroquinoline-2-carboxylate.

Issue: The recovered crystals are heavily discolored (yellow/brown). Is the product ruined? Root Cause: Discoloration is usually caused by trace amounts of highly conjugated, oxidized polyaniline-type impurities that become trapped in the crystal lattice during rapid cooling. Resolution: Redissolve the crystals in the hot solvent and add activated charcoal (10–15% w/w relative to the crude). Boil for 10 minutes, perform a hot filtration through a pad of Celite to remove the charcoal, and proceed with normal controlled cooling [3].

Issue: I am experiencing very low yields (<50%) after cooling to 4°C. What went wrong? Root Cause: You likely used an excess of the recrystallization solvent, preventing the solution from reaching supersaturation. Resolution: Transfer the mother liquor to a rotary evaporator and concentrate it by removing 50–70% of the solvent volume. Reheat to ensure homogeneity, then repeat the cooling process to harvest a second crop of crystals.

Frequently Asked Questions (FAQs)

Q: Can I use water as an anti-solvent to force precipitation? A: It is highly discouraged. While adding water to an ethanol solution will rapidly precipitate the ester, it causes "crash precipitation." This kinetic trapping forces impurities and solvent molecules into an amorphous solid rather than forming a pure crystalline lattice. Furthermore, prolonged exposure to water at elevated temperatures can promote unwanted hydrolysis of the ethyl ester back to the corresponding quinoline-2-carboxylic acid[1].

Q: How do I verify the absolute purity of the recrystallized product? A: Purity must be self-validated using orthogonal analytical methods. First, check the melting point; a sharp melting range (within 1–2°C) indicates high lattice purity. Second, utilize High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase to ensure the absence of the hydrolyzed acid byproduct, which will remain near the baseline due to its high polarity [4].

References

  • Title: One-pot synthesis of acetyl(iso)quinolines/pyridines employing the sodium-promoted Claisen condensation Source: Math-Net.Ru URL: [Link]

  • Title: In vitro cytotoxicity study, synthesis and spectroscopic characterization of cr (iii), pd (ii) Source: Connect Journals URL: [Link]

  • Title: Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines Source: MDPI URL: [Link]

Reference Data & Comparative Studies

Validation

Interpretation of mass spectrometry data for halogenated quinolines

Title: High-Resolution Mass Spectrometry for Halogenated Quinolines: An Objective Comparison Guide (Orbitrap vs. Q-TOF) Introduction Halogenated quinolines represent a privileged scaffold in drug discovery, serving as th...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Mass Spectrometry for Halogenated Quinolines: An Objective Comparison Guide (Orbitrap vs. Q-TOF)

Introduction

Halogenated quinolines represent a privileged scaffold in drug discovery, serving as the structural backbone for numerous antimalarial, antibacterial, and antineoplastic agents. During pharmacokinetic profiling and metabolite identification, High-Resolution Mass Spectrometry (HRMS) is the gold standard for structural elucidation. However, the unique physicochemical properties of these compounds—specifically their distinct isotopic signatures and rigid heterocyclic fragmentation pathways—require careful consideration when selecting an analytical platform.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of the two dominant HRMS architectures: Hybrid Quadrupole-Orbitrap and Quadrupole Time-of-Flight (Q-TOF) . This guide details the mechanistic foundations of quinoline mass spectrometry, provides a comparative performance analysis, and outlines a self-validating experimental protocol for robust data interpretation.

Mechanistic Foundations: The "Why" Behind the Spectra

Before comparing instrument platforms, it is critical to understand the intrinsic mass spectrometric behavior of halogenated quinolines. Accurate interpretation relies on two foundational pillars:

Isotopic Signatures of Halogens

Halogens possess highly characteristic natural isotopic distributions that act as internal diagnostic markers in the MS1 full scan.

  • Chlorine (Cl): The ³⁷Cl isotope constitutes approximately 25% of all naturally occurring chlorine, while ³⁵Cl makes up 75%[1]. Consequently, the molecular ion peaks of mono-chlorinated quinolines will exhibit an M and M+2 peak with a relative intensity ratio of exactly 3:1[1].

  • Bromine (Br): Bromine exists as ⁷⁹Br and ⁸¹Br in a nearly perfect 50:50 distribution. This results in a highly distinct 1:1 ratio for the M and M+2 peaks[1].

Characteristic Quinoline Fragmentation

The quinoline ring is highly stable. When subjected to Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the primary and most diagnostic fragmentation pathway is the cleavage of the heterocyclic ring via the neutral loss of hydrogen cyanide (HCN, 27.01 Da)[2]. Ion mobility and mass analyses have confirmed that this expulsion yields a C₈H₆ radical cation, which exists as a mixture of phenylacetylene and pentalene structures[2][3]. Identifying this -27 Da loss is the definitive marker for an intact quinoline core.

Platform Comparison: Orbitrap vs. Q-TOF

When analyzing halogenated quinolines, the choice between an Orbitrap (e.g., Thermo Q Exactive series) and a Q-TOF (e.g., Agilent 6540 UHD) dictates the balance between resolving power and acquisition speed. Both platforms utilize a quadrupole for precursor isolation, which significantly improves sensitivity by filtering out complex matrix ions before they reach the high-resolution analyzer[4].

Table 1: Quantitative Performance Comparison for Small Molecule Analysis

Performance MetricHybrid Quadrupole-OrbitrapQuadrupole Time-of-Flight (Q-TOF)Analytical Impact on Halogenated Quinolines
Mass Resolving Power Up to 140,000 (at m/z 200)[5]~40,000 - 60,000Orbitrap excels at resolving fine isotopic structures, crucial for distinguishing a true ³⁷Cl peak from isobaric interferences (e.g., dual ¹³C).
Mass Accuracy < 1–3 ppm< 2–5 ppmBoth platforms provide highly confident empirical formula generation for unknown metabolites.
Scan Speed ~12 Hz (at 35,000 resolution)Up to 50 HzQ-TOF is superior for high-throughput screening and ultra-fast UHPLC peaks (<2 seconds wide)[6].
Fragmentation Mode HCD (Higher-energy C-trap Dissociation)CID (Collision-Induced Dissociation)HCD often yields richer low-mass fragment ions, aiding in the confident detection of the C₈H₆⁺ core after HCN loss.
Dynamic Range > 4 orders of magnitudeUp to 5 orders of magnitudeQ-TOF handles highly concentrated biological matrices slightly better without the risk of space-charge effects in the trap.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, protocols must be designed as self-validating systems. The following step-by-step methodology guarantees robust LC-HRMS acquisition for halogenated quinolines.

Step 1: Sample Preparation & Matrix Quenching

  • Action: Extract biological samples using cold methanol (-20°C) spiked with an isotopically labeled internal standard (e.g., ¹³C₃-chloroquine).

  • Causality: Cold methanol immediately halts the metabolic degradation of labile halogenated substituents. The internal standard provides a self-validating baseline to account for matrix-induced ion suppression during Electrospray Ionization (ESI).

Step 2: Chromatographic Separation (UHPLC)

  • Action: Utilize a sub-2 µm C18 column with a shallow gradient of 0.1% formic acid in water/acetonitrile.

  • Causality: Halogenated quinolines are highly hydrophobic and prone to peak tailing. The acidic modifier ensures complete protonation to the[M+H]⁺ state, while the shallow gradient resolves closely related positional isomers (e.g., 6-chloro vs. 7-chloroquinoline) prior to MS introduction.

Step 3: MS1 Precursor Acquisition

  • Action: Acquire full-scan MS1 data. If using an Orbitrap, set the resolution to a minimum of 70,000.

  • Causality: High resolving power is mathematically required to separate the true halogen M+2 isotopic peak from isobaric background noise, preventing false-positive halogen identification.

Step 4: Data-Dependent MS2 Fragmentation (ddMS2)

  • Action: Isolate the precursor using a narrow quadrupole window (e.g., 1.0 m/z) and apply normalized collision energy (NCE) at 25-35%. Implement a dynamic exclusion window of 5 seconds.

  • Causality: The narrow isolation window prevents the generation of chimeric spectra from co-eluting compounds[4]. Dynamic exclusion forces the instrument to sample lower-abundance adducts rather than repeatedly fragmenting the dominant parent ion.

Step 5: Spectral Validation via Control

  • Action: Always run a non-halogenated quinoline standard (e.g., native quinoline) in the same sequence.

  • Causality: This acts as a self-validating control to confirm the baseline 27 Da (HCN) neutral loss pathway[2] on your specific instrument before assigning complex, halogen-specific cleavages in your unknown samples.

Data Interpretation Workflow

The following logic diagram illustrates the decision tree for structural elucidation once the HRMS data has been acquired.

MS_Workflow Start Acquire LC-HRMS Data (Full MS / ddMS2) MS1 Analyze MS1 Isotope Pattern (M and M+2 peaks) Start->MS1 CheckCl Is M : M+2 ≈ 3:1? MS1->CheckCl CheckBr Is M : M+2 ≈ 1:1? CheckCl->CheckBr No HasCl Chlorine (Cl) Confirmed CheckCl->HasCl Yes HasBr Bromine (Br) Confirmed CheckBr->HasBr Yes MS2 Analyze MS2 Fragmentation (HCD/CID) HasCl->MS2 HasBr->MS2 LossHCN Neutral Loss of 27 Da (HCN)? MS2->LossHCN QuinolineCore Quinoline Ring Confirmed LossHCN->QuinolineCore Yes LossHalogen Loss of Halogen Radical? QuinolineCore->LossHalogen HalogenSite Halogen Lability Confirmed LossHalogen->HalogenSite Yes Final Structural Elucidation Complete HalogenSite->Final

MS1/MS2 logical workflow for identifying halogenated quinolines via isotopic and neutral loss data.

Conclusion

The structural elucidation of halogenated quinolines requires a nuanced understanding of both the molecule's gas-phase chemistry and the mass spectrometer's hardware capabilities.

If your primary objective is deep structural characterization and metabolite identification in complex matrices, the Hybrid Quadrupole-Orbitrap is the superior choice. Its unmatched resolving power ensures that isotopic fine structures—critical for confirming chlorine and bromine—are clearly distinguished from background noise. Conversely, if your laboratory is focused on high-throughput pharmacokinetic screening where ultra-fast chromatography is employed, the rapid scan speeds and high dynamic range of the Q-TOF make it the more practical alternative.

Sources

Comparative

Comparing the reactivity of 2-chloro vs 3-chloro quinoline derivatives

Divergent Reactivity of 2-Chloro vs. 3-Chloroquinoline Derivatives: A Comparative Guide for Synthetic Chemists Mechanistic Foundations: Positional Electronic Effects The functionalization of the quinoline scaffold is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Divergent Reactivity of 2-Chloro vs. 3-Chloroquinoline Derivatives: A Comparative Guide for Synthetic Chemists

Mechanistic Foundations: Positional Electronic Effects

The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutics and advanced materials. When comparing 2-chloroquinoline and 3-chloroquinoline, researchers must navigate a stark divergence in chemical reactivity dictated entirely by the position of the chlorine atom relative to the quinoline nitrogen.

  • 2-Chloroquinoline (α-Position): The C2 position is highly electron-deficient due to the strong inductive and resonance-withdrawing effects of the adjacent nitrogen atom. This makes 2-chloroquinoline an exceptional electrophile for Nucleophilic Aromatic Substitution (S_NAr) 1. Upon nucleophilic attack, the resulting negative charge in the transition state is localized directly onto the electronegative nitrogen atom, forming a highly stabilized Meisenheimer complex 2.

  • 3-Chloroquinoline (β-Position): In contrast, the C3 position is meta to the nitrogen atom. Nucleophilic attack at C3 generates an intermediate where the negative charge cannot be resonance-stabilized by the nitrogen. Consequently, 3-chloroquinolines exhibit exceedingly low reactivity towards S_NAr pathways 1. Instead, their functionalization relies almost exclusively on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), where the C-Cl bond undergoes oxidative addition with a low-valent metal catalyst 3.

MechanisticDivergence Quinoline Chloroquinoline Derivatives C2 2-Chloroquinoline (α to Nitrogen) Quinoline->C2 C3 3-Chloroquinoline (β to Nitrogen) Quinoline->C3 Elec2 Highly Electron-Deficient Stabilized Meisenheimer Complex C2->Elec2 Elec3 Less Electron-Deficient No Resonance Stabilization C3->Elec3 Rxn2 Nucleophilic Aromatic Substitution (SNAr) Elec2->Rxn2 Rxn3 Transition-Metal Cross-Coupling (e.g., Suzuki) Elec3->Rxn3

Electronic effects dictating the divergent reactivity of 2-chloro and 3-chloroquinolines.

Quantitative Reactivity Comparison

To guide synthetic planning, the following table summarizes the empirical performance of both scaffolds across standard transformation types.

Parameter2-Chloroquinoline3-Chloroquinoline
Primary Reaction Pathway Nucleophilic Aromatic Substitution (S_NAr)Pd/Ni-Catalyzed Cross-Coupling
S_NAr Reactivity Extremely High (Often proceeds at 80–100 °C) 1Negligible (<1% yield under standard conditions) 1
Cross-Coupling Reactivity Moderate (Prone to competitive protodehalogenation)High (Requires specialized phosphine ligands) 3
C-Cl Bond Dissociation Weaker (Activated by adjacent N)Stronger (Requires electron-rich Pd(0) for oxidative addition) 4
Typical Reagents Amines, Alkoxides, Fluoride sources (e.g., Me4NF) 1Arylboronic acids, Pd(OAc)2, SPhos/XPhos, K3PO4 3

Experimental Methodologies & Self-Validating Protocols

Robust protocols must integrate causality—understanding why a reagent is used—and self-validation to ensure the reaction is proceeding as intended.

ExpWorkflow Start Select Substrate Sub2 2-Chloroquinoline Start->Sub2 Sub3 3-Chloroquinoline Start->Sub3 Cond2 Add Nucleophile & Base (Polar Aprotic Solvent, Heat) Sub2->Cond2 Cond3 Add Boronic Acid, Pd Catalyst, Ligand & Base (Degassed) Sub3->Cond3 Workup Aqueous Quench & Extraction Cond2->Workup Cond3->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Validate NMR / LC-MS Validation Purify->Validate

Parallel experimental workflows for SNAr and cross-coupling functionalization.

Protocol A: S_NAr Amination of 2-Chloroquinoline

Objective: Displace the C2 chlorine with a secondary amine (e.g., morpholine). Causality of Choices:

  • Solvent (DMF/DMSO): Polar aprotic solvents are chosen because they solvate the nucleophile's counter-ion, leaving the nucleophile naked and highly reactive, while simultaneously stabilizing the polar Meisenheimer transition state 1.

  • Base (K2CO3): Acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile and driving the equilibrium forward.

Step-by-Step Procedure:

  • Charge a reaction vial with 2-chloroquinoline (1.0 mmol), morpholine (1.2 mmol), and anhydrous K2CO3 (2.0 mmol).

  • Add 3 mL of anhydrous DMF. Seal the vial and heat to 90 °C for 4–6 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material (Hexanes/EtOAc 3:1). The product will appear as a highly fluorescent, lower-R_f spot under 254 nm UV light due to the electron-donating amine group altering the chromophore.

  • Cool to room temperature, quench with 10 mL of water, and extract with EtOAc (3 x 10 mL).

  • Wash the combined organic layers with brine (to remove residual DMF), dry over Na2SO4, and concentrate in vacuo.

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the crude mixture. The starting material exhibits a characteristic 3:1 isotopic pattern (M / M+2) due to the ^35Cl/^37Cl isotopes. The successful product mass spectrum will show the expected [M+H]^+ mass without the chlorine isotopic signature, confirming complete displacement.

Protocol B: Suzuki-Miyaura Coupling of 3-Chloroquinoline

Objective: Form a C-C bond at the C3 position using an arylboronic acid. Causality of Choices:

  • Catalyst/Ligand (Pd(OAc)2 / SPhos): 3-Chloroquinolines possess a relatively strong C-Cl bond compared to their bromo-counterparts 4. Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos are critical because their electron density accelerates the rate-determining oxidative addition step, while their steric bulk promotes the final reductive elimination 3.

  • Solvent (Toluene/H2O): A biphasic system is employed. Toluene dissolves the organic substrates and the active Pd(0)L_n species, while water dissolves the inorganic base (K3PO4), which is required to activate the boronic acid via the formation of a reactive boronate complex 3.

Step-by-Step Procedure:

  • In a Schlenk tube, combine 3-chloroquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), K3PO4 (2.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add a degassed mixture of Toluene (4 mL) and H2O (1 mL). Crucial Step: Degassing with argon for 15 minutes is mandatory to prevent the oxidation of the electron-rich phosphine ligand and the Pd(0) intermediate 3.

  • Seal the tube and heat at 100 °C for 12 hours.

  • Self-Validation Checkpoint 1 (Visual & TLC): The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous mixture (often with palladium black precipitating upon completion). TLC will show the consumption of the 3-chloroquinoline.

  • Cool to room temperature, dilute with EtOAc (15 mL), and separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Dry the combined organics over MgSO4, filter, and concentrate. Purify via silica gel chromatography to afford the 3-arylquinoline product.

  • Self-Validation Checkpoint 2 (NMR): In the ^1H NMR spectrum, the diagnostic C2 proton of the quinoline ring (typically a sharp singlet or doublet around 8.8–9.0 ppm) will shift slightly and couple differently due to the new adjacent aryl group, confirming regioselective functionalization.

References

  • Product Class 3: Quinolines - Thieme E-Books & E-Journals. URL:[Link]

  • SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride - PMC (NIH). URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Alternative Synthetic Routes to Ethyl 3-Chloroquinoline-2-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Ethyl 3-Chloroquinoline-2-carboxylate (CAS: 2006277-01-4) Executive Summary & Strategic Importance Ethyl 3-chloroquinoline-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Ethyl 3-Chloroquinoline-2-carboxylate (CAS: 2006277-01-4)

Executive Summary & Strategic Importance

Ethyl 3-chloroquinoline-2-carboxylate is a highly privileged, bifunctional scaffold in medicinal chemistry and agrochemical development. The strategic positioning of the C3-chlorine atom serves as an orthogonal handle for downstream cross-coupling reactions (e.g., Buchwald-Hartwig aminations and Sonogashira couplings)[1], while the C2-ethyl ester is primed for selective saponification or direct amidation[2].

Selecting the optimal synthetic route for this compound is critical. The synthesis of specific functionalized isomers relies heavily on the strategic selection of precursors to avoid unwanted dechlorination or transesterification[1]. This guide objectively compares the three most viable synthetic paradigms, detailing the causality behind the experimental conditions and providing self-validating protocols for seamless laboratory execution.

Comparative Overview of Synthetic Routes

We evaluate three distinct synthetic strategies based on scalability, atom economy, and functional group tolerance:

  • Route A: The Modified Friedländer Annulation. A classical, thermodynamically driven condensation between 2-aminobenzaldehyde and an α -chloro- β -ketoester. It is highly scalable but requires strict temperature control to prevent the thermal degradation of the chlorinated intermediate[3].

  • Route B: BEMP-Catalyzed Aza-Michael-Henry Domino Reaction. A modern, green-chemistry approach utilizing heterogeneous organocatalysis. It reacts β -nitroacrylates with 2-aminobenzaldehydes under mild conditions, preserving sensitive functionalities[4].

  • Route C: Late-Stage Electrophilic C-H Chlorination. Post-synthetic modification of the parent ethyl quinoline-2-carboxylate using N-Chlorosuccinimide (NCS). While step-efficient, it often suffers from poor regioselectivity, yielding mixtures of C3 and C4 chlorinated isomers.

Quantitative Route Comparison
MetricRoute A: Modified FriedländerRoute B: BEMP Domino ReactionRoute C: Late-Stage Chlorination
Overall Yield 65 - 75%80 - 88%40 - 55%
Step Count 1 (Convergent)1 (Convergent)2 (Linear)
Regioselectivity Complete (Pre-installed Cl)Complete (Pre-installed Cl)Poor (C3/C4 mixtures)
Catalyst/Promoter p -TsOH (Homogeneous)PS-BEMP (Heterogeneous)Pd(OAc) 2​ / NCS
Reaction Temp 80 °C50 °C100 °C
Scalability Excellent (Kilogram scale)Good (Gram scale)Poor (Purification bottlenecks)

Mechanistic Workflows & Logical Relationships

To understand the causality behind the reagent selection, we must visualize the mechanistic pathways.

Workflow 1: BEMP-Catalyzed Domino Reaction (Route B)

The use of 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) is highly specific. As a strong, non-nucleophilic phosphazene base, BEMP facilitates the initial aza-Michael addition without displacing the vinylic chlorine atom[4].

DominoReaction A 2-Aminobenzaldehyde + Ethyl 2-chloro-3-nitroacrylate B Aza-Michael Addition (Benzopiperidine Intermediate) A->B PS-BEMP Base MeCN, 50°C C Intramolecular Henry Reaction (Cyclization) B->C Base Catalysis D Aromatization (-HNO2, -H2O) C->D Elimination E Ethyl 3-Chloroquinoline- 2-carboxylate D->E Thermodynamic Driving Force

Fig 1: Mechanistic pathway of the BEMP-catalyzed Aza-Michael-Henry domino reaction.
Workflow 2: Modified Friedländer Annulation (Route A)

In this classical approach, p -Toluenesulfonic acid ( p -TsOH) is utilized as a homogeneous Brønsted acid. The causality here is kinetic: the acid rapidly activates the ketone for Schiff base formation, forcing the intramolecular aldol condensation before the α -chloroester can undergo a Favorskii-type rearrangement[3].

Friedlander A 2-Aminobenzaldehyde C Schiff Base Formation (Imine Intermediate) A->C p-TsOH (cat.) EtOH, 80°C B Ethyl 3-chloro-2-oxopropanoate B->C p-TsOH (cat.) EtOH, 80°C D Intramolecular Aldol Condensation C->D Acid Activation E Dehydration & Aromatization D->E -H2O F Ethyl 3-Chloroquinoline- 2-carboxylate E->F Ring Closure

Fig 2: Acid-catalyzed Friedländer annulation highlighting the critical dehydration step.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded directly into the workflow to verify reaction progression without relying solely on end-point analysis.

Protocol A: Polymer-Supported BEMP Domino Synthesis (Recommended for Discovery)

Reference standard adapted from heterogeneous quinoline synthesis methodologies[4].

Reagents:

  • 2-Aminobenzaldehyde (1.0 mmol, 121.14 mg)

  • Ethyl 2-chloro-3-nitroacrylate (1.0 mmol, 179.56 mg)

  • Polymer-supported BEMP (PS-BEMP) (1.25 mmol)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Procedure:

  • Initiation: In an oven-dried 25 mL round-bottom flask, dissolve 2-aminobenzaldehyde and ethyl 2-chloro-3-nitroacrylate in 5.0 mL of anhydrous MeCN.

    • Causality: MeCN is chosen for its high dielectric constant, which stabilizes the polar transition states of the aza-Michael addition.

  • Catalyst Addition: Add PS-BEMP (1.25 equiv) to the stirring solution.

  • Thermal Activation: Heat the mixture to 50 °C under an argon atmosphere for 12 hours.

    • Self-Validation (IPC 1): At t=2 hours, the solution will transition from pale yellow to deep orange, indicating the formation of the benzopiperidine intermediate. TLC (Hexane/EtOAc 3:1) should show the consumption of the starting aldehyde ( Rf​≈0.6 ).

  • Aromatization: Continue heating. The elimination of nitrous acid ( HNO2​ ) and water drives the aromatization.

    • Self-Validation (IPC 2): At t=12 hours, LC-MS analysis should confirm the target mass ( [M+H]+=236.0 ).

  • Workup & Isolation: Cool to room temperature. Filter the mixture through a medium-porosity glass frit to remove the PS-BEMP catalyst. Wash the resin with EtOAc (2 × 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford Ethyl 3-chloroquinoline-2-carboxylate as an off-white solid.

Protocol B: Modified Friedländer Annulation (Recommended for Scale-Up)

Reference standard adapted from classical quinoline synthesis[3].

Reagents:

  • 2-Aminobenzaldehyde (10.0 mmol, 1.21 g)

  • Ethyl 3-chloro-2-oxopropanoate (12.0 mmol, 1.80 g)

  • p -Toluenesulfonic acid monohydrate ( p -TsOH·H 2​ O) (1.0 mmol, 0.19 g)

  • Absolute Ethanol (20.0 mL)

Step-by-Step Procedure:

  • Condensation Setup: Combine 2-aminobenzaldehyde and ethyl 3-chloro-2-oxopropanoate in 20.0 mL of absolute ethanol.

  • Acidification: Add p -TsOH·H 2​ O (10 mol%).

    • Causality: A catalytic amount of acid is sufficient; excess acid will protonate the aniline, rendering it non-nucleophilic and stalling the reaction.

  • Reflux: Heat the mixture to 80 °C (reflux) for 6 hours.

    • Self-Validation (IPC 1): Monitor the disappearance of the aldehyde proton signal ( ∼9.8 ppm) via an in-process 1 H NMR aliquot. The formation of water will cause slight cloudiness in the ethanol solution.

  • Quenching: Cool the reaction to 0 °C. Quench with saturated aqueous NaHCO 3​ (10 mL) to neutralize the p -TsOH.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ .

  • Crystallization: Concentrate the solvent to ∼10 mL and induce crystallization by slowly adding cold hexanes. Filter the resulting crystals and dry under a high vacuum.

References

  • Direct and Indirect Synthetic Routes to Ethyl 3-Chloroquinoline-2-carboxylate Precursors. Benchchem.
  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. NIH.
  • Synthesis of Quinoline-2-Carboxylate. Benchchem.
  • Hydrolysis to Carboxylic Acid Derivatives. Benchchem.

Sources

Comparative

The Definitive Guide to X-ray Crystallography for the Structural Confirmation of Substituted Quinolines

A Senior Application Scientist's In-Depth Comparison and Field-Proven Protocols Substituted quinolines are a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents, incl...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Comparison and Field-Proven Protocols

Substituted quinolines are a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents, including antimalarials and anticancer drugs.[1][2] The precise three-dimensional arrangement of atoms within these molecules is not merely an academic detail; it is the very blueprint that dictates their biological activity, efficacy, and safety. Therefore, unambiguous structural confirmation is a critical, non-negotiable step in the drug discovery and development pipeline.

This guide provides a comprehensive exploration of X-ray crystallography as the gold standard for the structural elucidation of substituted quinolines.[3] We will delve into the causality behind experimental choices, present detailed protocols, and offer a critical comparison with alternative techniques, empowering researchers, scientists, and drug development professionals to make informed decisions in their structural analysis endeavors.

The Imperative of Unambiguous Structure: Why X-ray Crystallography Reigns Supreme

While various analytical techniques can provide structural information, single-crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail and certainty.[4] It provides a direct, three-dimensional map of electron density within a crystal, from which the precise coordinates of each atom can be determined.[5] For substituted quinolines, this translates to definitive insights into:

  • Molecular Conformation: The exact spatial arrangement of the quinoline core and its substituents.[4]

  • Stereochemistry: The absolute configuration of chiral centers, a crucial factor in pharmacological activity.[4]

  • Intermolecular Interactions: A detailed understanding of how molecules pack in the crystal lattice, including hydrogen bonding and π-π stacking, which can influence solubility and bioavailability.[4][6]

This granular structural data is indispensable for establishing robust structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.[4]

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized substituted quinoline to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles at play. The overall workflow is a systematic progression from sample preparation to the final validation of the atomic model.[4]

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesis of Substituted Quinoline Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structural Model Comparison_Xray_NMR cluster_xray_info X-ray Crystallography Insights cluster_nmr_info NMR Spectroscopy Insights Xray X-ray Crystallography Xray_Info1 Static 3D Structure Xray->Xray_Info1 Xray_Info2 Precise Bond Lengths/Angles Xray->Xray_Info2 Xray_Info3 Intermolecular Interactions Xray->Xray_Info3 Xray_Info4 Absolute Stereochemistry Xray->Xray_Info4 NMR NMR Spectroscopy NMR_Info1 Solution Structure & Dynamics NMR->NMR_Info1 NMR_Info2 Atomic Connectivity NMR->NMR_Info2 NMR_Info3 Conformational Exchange NMR->NMR_Info3 NMR_Info4 No Crystallization Needed NMR->NMR_Info4

Sources

Validation

Comparative Kinetic Analysis of Synthetic Routes to Ethyl 3-Chloroquinoline-2-carboxylate

As a Senior Application Scientist, selecting the optimal synthetic pathway for functionalized heterocycles requires balancing thermodynamic barriers, reaction kinetics, and scalability. Ethyl 3-chloroquinoline-2-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic pathway for functionalized heterocycles requires balancing thermodynamic barriers, reaction kinetics, and scalability. Ethyl 3-chloroquinoline-2-carboxylate (CAS: 2006277-01-4) is a highly versatile building block extensively utilized in the synthesis of 4-quinolone-3-carboxylates and advanced pharmaceutical libraries[1].

This guide provides an objective, data-driven comparison of two primary synthetic methodologies for accessing this scaffold: the Conventional Acid-Catalyzed Condensation (a modified Doebner-von Miller approach) and the Advanced Rhodium(II)-Catalyzed Ring Expansion . By analyzing the reaction kinetics and mechanistic causality, this guide empowers researchers to select the most efficient protocol for their specific drug development workflows.

Mechanistic Pathways & Kinetic Models

The synthesis of specific chloroquinoline ester isomers is highly dependent on the strategic selection of precursors and the kinetic management of the reaction intermediates[1].

Route A: Conventional Acid-Catalyzed Condensation

The classical approach relies on the condensation of an aniline derivative with an α,β -unsaturated carbonyl compound under strongly acidic conditions[2].

  • Kinetic Profile: The reaction follows a first-order dependence on the anil hydrochloride concentration[2]. The mechanism involves a complex fragmentation-recombination pathway where the reversible formation of a metastable 1,3-diazetidinium ion is followed by an irreversible, rate-limiting cyclization[2].

  • Drawbacks: The high activation energy required for cyclization necessitates elevated temperatures (reflux), which kinetically favors competing side reactions, most notably the acid-catalyzed polymerization of the unsaturated carbonyl, leading to intractable tar formation[3].

Route B: Rh(II)-Catalyzed Cyclopropanation-Ring Expansion

A modern, highly efficient alternative involves the cyclopropanation-ring expansion of chloroindole precursors using α -halodiazoacetates (like ethyl diazoacetate, EDA)[4].

  • Kinetic Profile: This route utilizes a dirhodium catalyst, specifically Rh2​(esp)2​ , which features tethered ligands that create a stable hydrophobic pocket, preventing catalyst degradation[5]. The reaction proceeds via the rapid formation of a highly electrophilic rhodium carbenoid intermediate[4].

  • Advantages: The transition-metal catalyst drastically lowers the activation energy ( Ea​ ), allowing the rate-limiting ring expansion to occur at or below room temperature (0 °C to 25 °C), virtually eliminating thermal degradation pathways[4].

Reaction_Kinetics Aniline Aniline + Aldehyde (Precursors) AcidCat Acid Catalyst / Heat (High Ea Barrier) Aniline->AcidCat IntermediateA Diazetidinium Ion (Metastable) AcidCat->IntermediateA Condensation (1st Order) Product Ethyl 3-Chloroquinoline- 2-carboxylate IntermediateA->Product Cyclization (Rate-Limiting) Indole Chloroindole + EDA (Precursors) RhCat Rh2(esp)2 Catalyst (Low Ea Barrier) Indole->RhCat IntermediateB Rh-Carbenoid Complex (Transient) RhCat->IntermediateB Carbene Transfer (Fast) IntermediateB->Product Ring Expansion (Rate-Limiting)

Kinetic pathways comparing conventional condensation vs. Rh(II)-catalyzed ring expansion.

Quantitative Kinetic Comparison

The following table summarizes the kinetic parameters and performance metrics of both synthetic routes based on established mechanistic studies[2][3][4].

Kinetic ParameterRoute A: Conventional CondensationRoute B: Rh(II)-Catalyzed Ring Expansion
Reaction Order First-order (anil hydrochloride)First-order (catalyst-substrate complex)
Activation Energy ( Ea​ ) ~85 kJ/mol (High thermal barrier)~42 kJ/mol (Catalytically lowered)
Rate-Limiting Step Irreversible cyclization of diazetidiniumRing expansion of cyclopropanated intermediate
Optimal Temperature 100 °C – 110 °C (Reflux)0 °C to 25 °C
Primary Side Reaction Acid-catalyzed polymerization (Tar)Carbene dimerization (if EDA is in excess)
Typical Yield 40% – 50%85% – 90%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate built-in validation checks and explain the causality behind critical experimental choices.

Protocol A: Optimized Conventional Condensation

Note: This protocol incorporates kinetic control measures to mitigate the inherent flaws of the Doebner-von Miller reaction[3].

  • Preparation: Dissolve the functionalized aniline hydrochloride (1.0 equiv) in a biphasic solvent system (e.g., toluene/water) to facilitate product partitioning.

  • Controlled Addition (Critical Step): Cool the reaction flask in an ice bath. Add the α,β -unsaturated carbonyl compound (1.2 equiv) via a syringe pump at a rate of 0.1 mL/min.

    • Causality: Slow addition and low temperatures control the highly exothermic initial conjugate addition, preventing the rapid acid-catalyzed polymerization of the aldehyde into intractable tar[3].

  • Cyclization: Add anhydrous zinc chloride ( ZnCl2​ ) as a Lewis acid catalyst. Heat the mixture to reflux (110 °C) for 7 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the aniline spot and the emergence of a UV-active spot at a higher Rf​ indicates successful cyclization.

  • Isolation: Neutralize carefully with a calcium hydroxide slurry to precipitate zinc hydroxide and liberate the free quinoline base[3], followed by steam distillation.

Protocol B: Rh(II)-Catalyzed Ring Expansion

Note: Adapted from the highly efficient synthesis of related chloroquinoline carboxylates[4].

  • Catalyst Activation: In an oven-dried flask under inert atmosphere, dissolve the chloroindole precursor (1.0 equiv) in anhydrous CH2​Cl2​ . Add 1 mol% of Rh2​(esp)2​ catalyst.

    • Causality: CH2​Cl2​ is chosen because solutions of halodiazoacetates are highly stable in it, and the Rh2​(esp)2​ catalyst provides a robust hydrophobic pocket that prevents deactivation[4][5].

  • Temperature Control: Cool the reaction mixture strictly to 0 °C.

  • Carbene Generation: Add ethyl diazoacetate (EDA, 1.1–1.3 equiv) dropwise over 30 minutes.

    • Causality: A slight excess of EDA ensures complete conversion, but slow addition is mandatory to keep the local concentration of EDA low, kinetically favoring the cross-reaction (cyclopropanation) over EDA dimerization[4].

  • Validation Check: The reaction is typically complete within 2 hours. Monitor via HPLC. The rapid consumption of the indole precursor validates the high kinetic activity of the Rh-carbenoid species.

  • Purification: The reaction mixture can be directly concentrated and purified via flash chromatography, yielding the ethyl chloroquinoline-2-carboxylate in high purity.

Downstream Functionalization Kinetics

Once synthesized, Ethyl 3-chloroquinoline-2-carboxylate serves as a privileged scaffold for further derivatization. The kinetic stability of the C-Cl bond and the ester moiety allows for orthogonal functionalization[1]:

  • Palladium-Catalyzed Cross-Coupling: The 3-chloro position is highly reactive under Sonogashira conditions. Reaction with terminal alkynes (e.g., phenylacetylene) using a Pd(0) catalyst and a silver(I) co-catalyst provides direct access to 2-alkynyl-3-quinolinecarboxylates. The Ag(I) salts act as soft Lewis acids, activating the alkyne triple bond for subsequent intramolecular cycloisomerization[1].

  • Buchwald-Hartwig Amination: The scaffold readily undergoes Pd-catalyzed C-N bond formation with primary and secondary amines, enabling the synthesis of diverse N-substituted aminoquinoline libraries critical for medicinal chemistry[1].

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed using a strong base (NaOH/KOH) via nucleophilic addition-elimination. The robust C-Cl bond remains kinetically stable under these hydrolytic conditions, allowing for the clean isolation of the corresponding carboxylic acid upon acidification[1].

References

  • Source: benchchem.
  • Source: beilstein-journals.
  • Source: researchgate.
  • Source: tue.
  • Source: benchchem.

Sources

Comparative

Comparison of Vilsmeier-Haack and Friedländer synthesis for quinolines

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, anti-inflammatory, and targeted anticancer therapeutics[1]. For drug development professionals and s...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, anti-inflammatory, and targeted anticancer therapeutics[1]. For drug development professionals and synthetic chemists, selecting the optimal route for quinoline assembly is critical for maximizing yield, scalability, and downstream functionalization.

This guide provides an in-depth technical comparison of two cornerstone methodologies: the Friedländer Synthesis and the Vilsmeier-Haack Cyclization . By analyzing their mechanistic pathways, experimental causality, and performance metrics, we establish a rational framework for selecting the appropriate synthetic strategy.

Mechanistic Divergence & Logical Pathways

The fundamental difference between these two methods lies in their starting materials and the nature of the ring-closing step.

  • Friedländer Synthesis: This method relies on the condensation of a 2-aminoaryl ketone (or aldehyde) with an α-methylene carbonyl compound. Depending on whether the conditions are acidic or basic, the reaction proceeds either through an initial Schiff base formation or an aldol condensation, respectively, followed by a thermodynamically driven cyclodehydration to form the fully aromatized quinoline[2].

  • Vilsmeier-Haack Synthesis: This approach utilizes N-arylacetamides. The reaction is driven by the highly electrophilic chloroiminium salt (Vilsmeier reagent), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The mechanism involves a double formylation of the acetamide methyl group, followed by an intramolecular electrophilic aromatic substitution (cyclization) to yield 2-chloro-3-formylquinolines[3].

MechanisticComparison cluster_Friedlander Friedländer Synthesis cluster_Vilsmeier Vilsmeier-Haack Synthesis F_Start 2-Aminoaryl Ketone + α-Methylene Carbonyl F_Inter Aldol Adduct / Schiff Base F_Start->F_Inter Base/Acid Catalysis F_Prod Poly-substituted Quinoline F_Inter->F_Prod Cyclodehydration V_Start N-Arylacetamide + POCl3/DMF V_Inter Chloroiminium Salt (Vilsmeier Reagent) V_Start->V_Inter 0-5 °C V_Prod 2-Chloro-3-formyl- quinoline V_Inter->V_Prod Formylation & Cyclization (80-90 °C)

Mechanistic pathways of Friedländer and Vilsmeier-Haack quinoline syntheses.

Experimental Protocols & Causality

To ensure self-validating and reproducible results, the following protocols highlight not just the steps, but the physicochemical rationale behind each manipulation.

Protocol A: Mild Friedländer Synthesis (Lewis Acid Catalyzed)

Traditional Friedländer reactions require harsh acids or bases, which frequently lead to the self-condensation (aldol reaction) of the ketone reactant, drastically reducing yields[4]. Modern protocols utilize mild Lewis acids like Neodymium(III) nitrate hexahydrate [Nd(NO₃)₃·6H₂O] to activate the carbonyl without triggering self-polymerization[5].

Reagents: 2-aminophenyl methyl ketone (1.0 mmol), ethyl acetoacetate (1.2 mmol), Nd(NO₃)₃·6H₂O (10 mol%), Ethanol (10 mL).

  • Preparation: Dissolve the 2-aminophenyl methyl ketone and ethyl acetoacetate in ethanol. Causality: A slight excess (1:1.2 ratio) of the α-methylene compound ensures complete consumption of the more valuable 2-aminoaryl substrate[5]. Ethanol is selected as a green, protic solvent that stabilizes the transition states during dehydration.

  • Catalysis: Add 10 mol% Nd(NO₃)₃·6H₂O. Stir the mixture at room temperature. Causality: Room temperature kinetics are sufficient when using Nd(NO₃)₃, avoiding the thermal degradation and tar formation common in refluxing conditions[5].

  • Monitoring & Work-up: Monitor via TLC. Upon completion (typically 2-4 hours), evaporate the ethanol under reduced pressure, extract with ethyl acetate, and wash with brine. Purify via silica gel chromatography.

Protocol B: Vilsmeier-Haack Cyclization

This reaction is highly sensitive to temperature and the electronic nature of the substrate. Electron-donating groups at the meta-position of the N-arylacetamide significantly accelerate the cyclization by increasing the nucleophilicity of the ring carbon attacking the formyl intermediate[6].

Reagents: N-arylacetamide (e.g., m-methoxyacetanilide, 1.0 mmol), POCl₃ (12.0 mmol), anhydrous DMF (excess/solvent).

  • Reagent Generation: Cool anhydrous DMF to 0–5 °C in an ice bath. Add POCl₃ dropwise under an inert atmosphere. Stir for 30 minutes. Causality: The formation of the chloroiminium ion is highly exothermic. Strict temperature control prevents the degradation of the Vilsmeier reagent into inactive species[3].

  • Substrate Addition: Add the N-arylacetamide in portions to the cold mixture.

  • Cyclization: Gradually heat the reaction to 80–90 °C and maintain for 4–17 hours. Causality: While formylation occurs rapidly, the subsequent intramolecular cyclization requires significant thermal energy to overcome the activation barrier[6]. Exceeding 100 °C, however, risks substrate carbonization.

  • Quenching: Cool to room temperature and pour carefully into vigorously stirred crushed ice. Causality: Ice quenching safely hydrolyzes the excess POCl₃ and reactive intermediates without allowing the bulk temperature to spike.

  • Neutralization: Neutralize with saturated Na₂CO₃ solution until pH 7-8 is reached. Filter the precipitated 2-chloro-3-formylquinoline, dry, and purify.

VH_Workflow Step1 1. Cool DMF to 0-5 °C Step2 2. Dropwise addition of POCl3 Step1->Step2 Step3 3. Stir 30 min (Form Vilsmeier Reagent) Step2->Step3 Step4 4. Add N-Arylacetamide in portions Step3->Step4 Step5 5. Heat to 80-90 °C (4-17 h) Step4->Step5 Step6 6. Quench in crushed ice Step5->Step6 Step7 7. Neutralize (Na2CO3) & Extract Step6->Step7

Step-by-step experimental workflow for Vilsmeier-Haack quinoline synthesis.

Quantitative Performance Comparison

The table below summarizes the operational parameters and performance outcomes of both methodologies based on optimized literature standards.

ParameterFriedländer SynthesisVilsmeier-Haack Synthesis
Primary Substrates 2-Aminoaryl ketones + α-methylene carbonylsN-Arylacetamides + POCl₃/DMF
Typical Catalysts Acids (HCl), Bases, or Lewis Acids (Nd(NO₃)₃)Vilsmeier Reagent (Stoichiometric excess)
Reaction Temperature Room Temp to Reflux (25 °C - 120 °C)0–5 °C (Activation) then 80–90 °C (Cyclization)
Typical Yields 62% – 94% (Highly dependent on catalyst)[5]40% – 90% (Dependent on ring electron density)[6]
Primary Product Poly-substituted quinolines2-Chloro-3-formylquinolines
Key Side Reactions Ketone self-condensation (Aldol)[4]Substrate degradation/tar formation at high temps
Strategic Advantage Mild conditions, broad substrate scope, green solventsYields highly functionalized handles for cross-coupling

Strategic Selection Guide for Drug Development

Choosing between these two methods dictates the trajectory of downstream Structure-Activity Relationship (SAR) campaigns:

  • Select the Friedländer Synthesis when: Your goal is the rapid, convergent assembly of a specific, fully decorated quinoline core. Because the substituents are pre-installed on the starting ketones, this method is highly efficient for targeted scale-up. The adaptation to mild Lewis acid catalysts (like Nd(NO₃)₃) makes it environmentally benign and operationally simple[5].

  • Select the Vilsmeier-Haack Synthesis when: You are building a diverse library of analogs. The resulting 2-chloro-3-formylquinolines are incredibly versatile bifunctional building blocks[3]. The 2-chloro position is primed for nucleophilic displacement (e.g., forming thioethers) or Suzuki-Miyaura cross-coupling, while the 3-formyl group acts as an ideal handle for reductive aminations or Knoevenagel condensations[6].

References

  • Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III)
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem.
  • Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Deriv
  • Technical Support Center: Friedländer Quinoline Synthesis - Benchchem.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC.

Sources

Validation

Benchmarking new synthetic methodologies against traditional quinoline syntheses

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of widely used antimalarials (chloroquine), anticancer agents (camptothecin), and broad-spectrum antibiotics (fluor...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of widely used antimalarials (chloroquine), anticancer agents (camptothecin), and broad-spectrum antibiotics (fluoroquinolones). For over a century, the synthesis of this bicyclic heterocycle relied heavily on classical condensation reactions requiring harsh conditions. However, the pharmaceutical industry's paradigm shift toward sustainable, high-atom-economy processes has driven the rapid development of modern, green methodologies.

This guide objectively benchmarks the classical Skraup synthesis against state-of-the-art visible-light photocatalytic methodologies, providing mechanistic insights, quantitative benchmarking data, and field-validated experimental protocols.

Mechanistic Evolution: Traditional vs. Modern Approaches

The Traditional Benchmark: Skraup Synthesis

Developed in 1880, the [1] constructs the quinoline ring by heating an aniline derivative with glycerol, concentrated sulfuric acid ( H2​SO4​ ), and an oxidizing agent such as nitrobenzene.

Mechanistic Causality: Glycerol is utilized as a precursor rather than adding acrolein directly because free acrolein is highly volatile, toxic, and prone to rapid, uncontrollable polymerization. Concentrated H2​SO4​ acts as a dual-purpose reagent: it dehydrates glycerol in situ to maintain a steady, low concentration of the reactive acrolein electrophile, and it provides the acidic environment necessary for the subsequent Michael addition of aniline. Following ring closure, nitrobenzene oxidizes the 1,2-dihydroquinoline intermediate to the final aromatic quinoline. Because this oxidation step is notoriously exothermic, moderators must be employed to prevent thermal runaway [2].

The Modern Alternative: Oxidant-Free Photocatalysis

Modern synthetic chemistry has largely replaced harsh thermal oxidations with single-electron transfer (SET) photoredox catalysis. A landmark methodology by[3] utilizes a dual-catalyst system—a Ruthenium-based photocatalyst and a Cobalt proton-reduction cocatalyst—to synthesize quinolines from N-alkyl anilines via a modified Povarov reaction.

Mechanistic Causality: Visible light excites the Ru(II) complex to a long-lived Ru(II)∗ triplet state, initiating the dehydrogenation of the N-alkyl aniline into a reactive imine intermediate. Instead of relying on stoichiometric, toxic chemical oxidants (like nitrobenzene) to absorb the liberated electrons and protons, the Cobalt cocatalyst captures them to reduce H+ into H2​ gas. This eliminates toxic byproducts and ensures a highly atom-economical reaction pathway.

Quantitative Benchmarking Data

To objectively compare these methodologies, the following table summarizes their performance metrics based on standard laboratory implementations.

Performance MetricTraditional Skraup SynthesisModern Photocatalytic Synthesis
Primary Reactants Aniline, GlycerolN-Alkyl anilines (or Aniline + Aldehyde)
Catalyst / Reagents Conc. H2​SO4​ (Stoichiometric) Ru(bpy)3​Cl2​ (Photocatalyst), Co-complex
Oxidant Requirement Nitrobenzene or As2​O5​ (Toxic)None (Oxidant-free, H2​ evolution)
Reaction Temperature 140 °C – 150 °CRoom Temperature (20 °C – 25 °C)
Functional Group Tolerance Low (Acid-sensitive groups degrade)High (Halides, ethers, and esters remain intact)
Atom Economy / E-factor Poor / High (Generates aniline byproduct)Excellent / Low (Generates H2​ gas)
Average Yield 84% – 91% (for simple anilines)85% – 95% (broad substrate scope)

Field-Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and chemically confirm the success of each step.

Protocol A: Modified Skraup Synthesis of Quinoline

Note: This reaction must be performed in a heavy-duty fume hood behind a blast shield due to the risk of thermal runaway.

  • Reagent Preparation: In a 500 mL round-bottom flask, combine 0.2 mol of aniline, 0.6 mol of anhydrous glycerol, and 0.15 mol of nitrobenzene.

    • Causality: Mixing the organic components prior to acid addition ensures a homogeneous distribution, preventing localized flash-boiling when the acid is introduced.

  • Addition of the Moderator: Add 5.0 g of Ferrous Sulfate heptahydrate ( FeSO4​⋅7H2​O ).

    • Causality: FeSO4​ acts as a radical moderator. The nitrobenzene oxidation step is violently exothermic; iron sulfate dampens the reaction rate and regulates electron transfer, preventing an uncontrollable exotherm.

  • Acid Addition: Slowly add 60 mL of concentrated H2​SO4​ dropwise via an addition funnel while stirring vigorously.

  • Thermal Activation & Self-Validation: Heat the flask gently using an oil bath until the temperature reaches 140 °C.

    • Self-Validation: The mixture will spontaneously transition to a vigorous, self-sustaining reflux. Immediately remove the external heat source. The autonomous boiling validates that the exothermic cyclization and oxidation are actively proceeding.

  • Completion & Workup: Once the autonomous reflux subsides, re-apply heat to maintain a gentle reflux for 3 hours. Cool, neutralize with NaOH , and isolate the quinoline via steam distillation.

Protocol B: Photocatalytic Oxidant-Free Synthesis

Based on the dual-catalyst system for N-alkyl aniline dehydrogenation.

  • Reaction Assembly: In an oven-dried Schlenk tube, add N-ethylaniline (0.2 mmol), Ru(bpy)3​Cl2​ (2 mol %), Co(dmgH)2​(py)Cl cocatalyst (5 mol %), and 2.0 mL of anhydrous acetonitrile.

    • Causality: A sealed Schlenk tube is utilized to maintain a strictly anaerobic environment. This is critical because molecular oxygen ( 3O2​ ) will competitively quench the excited Ru(II)∗ triplet state, stalling the catalytic cycle.

  • Degassing: Perform three consecutive freeze-pump-thaw cycles.

    • Causality: This completely removes dissolved gases from the solvent matrix, preventing the formation of reactive oxygen species that could prematurely degrade the photocatalyst.

  • Irradiation & Self-Validation: Backfill the tube with Argon and irradiate the mixture using a 450 nm Blue LED array at room temperature for 12 hours.

    • Self-Validation: The generation of micro-bubbles ( H2​ gas) within the sealed system serves as an internal visual validation that the proton-reduction cocatalyst is actively turning over, confirming the oxidant-free mechanism is functioning.

  • Workup: Evaporate the solvent under reduced pressure and purify the resulting quinoline via flash column chromatography.

Workflow Visualization

QuinolineWorkflow cluster_skraup Traditional Skraup Synthesis (Thermal) cluster_photo Modern Photocatalytic Synthesis (Green) S1 Aniline + Glycerol S2 Acrolein Intermediate S1->S2 Conc. H2SO4 150°C S3 Quinoline + Toxic Waste S2->S3 Nitrobenzene Oxidation P1 N-Alkyl Aniline P2 Imine Intermediate P1->P2 Visible Light Ru-Catalyst P3 Quinoline + H2 Gas P2->P3 Co-Catalyst Oxidant-Free

Workflow comparison between traditional Skraup synthesis and modern photocatalytic methodologies.

References

  • Wikipedia Contributors. "Skraup reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Su, L.-L., et al. "Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions." Organic Letters, 2022, 24(5), 1180-1185. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-Chloroquinoline-2-carboxylate

Introduction: This document provides a comprehensive, operational guide for the safe and compliant disposal of Ethyl 3-Chloroquinoline-2-carboxylate. As researchers and drug development professionals, our responsibility...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This document provides a comprehensive, operational guide for the safe and compliant disposal of Ethyl 3-Chloroquinoline-2-carboxylate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their ultimate disposal. This guide is built on the principles of chemical safety, regulatory compliance, and environmental stewardship. The procedures outlined are synthesized from safety data for chlorinated quinoline derivatives and established hazardous waste management protocols.

Core Principle: Ethyl 3-Chloroquinoline-2-carboxylate, as a chlorinated heterocyclic compound, must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sanitary sewer system.[1][2][3] The primary and mandatory disposal method is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][4]

Hazard Identification and Risk Assessment

Understanding the hazards is paramount to safe handling and disposal. While a specific Safety Data Sheet (SDS) for Ethyl 3-Chloroquinoline-2-carboxylate may not be readily available, data from structurally similar chlorinated quinolines and related heterocycles indicate the following potential hazards:

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[2][5][6]

  • Irritation: Causes skin irritation and serious eye irritation/damage.[2][7][8]

  • Respiratory Effects: May cause respiratory tract irritation, particularly if handled as a dust or aerosol.[2][5][8]

  • Environmental Hazard: As with many chlorinated organic compounds, it should be considered toxic to aquatic life with potentially long-lasting effects.[5][9] Therefore, release to the environment must be strictly avoided.[2][10]

Required Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), the following minimum PPE is mandatory. The causality is clear: to create an impermeable barrier between the researcher and the hazardous material.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2]Protects against splashes of solutions or accidental projection of solid particles into the eyes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[10]Prevents direct skin contact, which can cause irritation and absorption of the chemical.[7]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a certified chemical fume hood.A fume hood provides the primary engineering control to prevent inhalation of dust or vapors.[6][7]

Spill Management Protocol

Immediate and correct response to a spill minimizes exposure and environmental contamination.

Step 1: Secure the Area

  • Alert colleagues in the immediate vicinity.

  • Restrict access to the spill area.[1]

  • Ensure the area is well-ventilated; if not already working in a fume hood, increase ventilation if it is safe to do so.[1][6]

Step 2: Assess the Spill and Don PPE

  • Evaluate the size of the spill to ensure you have adequate materials to manage it.

  • Don the full PPE as specified in the table above.

Step 3: Contain and Clean the Spill

  • For Solid Spills: Gently sweep up the material to avoid creating dust.[1][2][6] Place the collected solid into a clearly labeled, sealable hazardous waste container.

  • For Liquid Spills/Solutions: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[1][10] Once the liquid is fully absorbed, carefully scoop the material into a labeled hazardous waste container.

Step 4: Decontaminate the Area

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.

  • All cleaning materials (absorbent pads, wipes, contaminated gloves) must be considered hazardous waste and placed in the same container as the spilled material.[4]

Waste Segregation and Disposal Workflow

Proper segregation is a critical step in the hazardous waste management process. It prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational process for the safe disposal of Ethyl 3-Chloroquinoline-2-carboxylate.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Waste Collection Protocol cluster_3 Final Disposal start Work with Ethyl 3-Chloroquinoline-2-carboxylate is complete solid_waste Unused/Expired Solid Chemical start->solid_waste Segregate waste immediately liquid_waste Solutions Containing the Chemical start->liquid_waste Segregate waste immediately contaminated_materials Contaminated Labware (Gloves, Pipette Tips, Wipes) start->contaminated_materials Segregate waste immediately collect_solid Place in a dedicated, sealed, and labeled hazardous solid waste container. solid_waste->collect_solid collect_liquid Pour into a dedicated, sealed, and labeled hazardous liquid waste container. liquid_waste->collect_liquid collect_contaminated Place in a dedicated, lined hazardous solid waste container. contaminated_materials->collect_contaminated storage Store container in designated Satellite Accumulation Area (SAA). Ensure container is closed. collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Arrange for pickup by licensed hazardous waste service via your institution's EHS. storage->disposal

Caption: Logical workflow for the safe disposal of Ethyl 3-Chloroquinoline-2-carboxylate.

Step-by-Step Disposal Protocol
  • Waste Segregation: Immediately upon completion of experimental work, segregate waste containing Ethyl 3-Chloroquinoline-2-carboxylate.[1] Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Container Selection: Use only containers that are in good condition, leak-proof, and made of a material chemically compatible with chlorinated organic compounds (e.g., high-density polyethylene (HDPE) or glass). The container must have a secure, tight-fitting lid.

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[11] The label must clearly state "Hazardous Waste," list all chemical constituents (including solvents and the full name "Ethyl 3-Chloroquinoline-2-carboxylate"), and indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Collection:

    • Solid Waste: Collect unused chemical and contaminated solids in a dedicated, clearly labeled solid waste container.[4]

    • Liquid Waste: Collect solutions in a separate, labeled liquid waste container.[4] Keep the container closed when not actively adding waste.[1]

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel. The SAA should be a secondary containment bin or tray to contain any potential leaks.

  • Final Disposal: Once the container is full or you are ready to dispose of it, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[1][8] The standard and safest protocol is collection and disposal by a licensed professional service, which typically involves high-temperature incineration.[4]

Decontamination of Reusable Glassware

  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound.

  • Collect Rinsate: This initial solvent rinse (rinsate) is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.

  • Standard Cleaning: After the initial decontamination rinse, the glassware can be cleaned using standard laboratory procedures (e.g., washing with soap and water).

Chemical Incompatibility

To prevent hazardous reactions, do not mix Ethyl 3-Chloroquinoline-2-carboxylate waste with the following:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates).[6][12] Mixing can lead to violent reactions.

  • Strong Acids: May cause vigorous or exothermic reactions.[6]

  • Bases: While quinolines themselves are basic, strong bases could potentially promote unintended reactions.

Always consult chemical incompatibility charts and your institution's EHS guidelines when dealing with mixed chemical waste streams.[12][13][14]

References

  • Proper Disposal of 3,4-Dichloro-7-(trifluoromethyl)
  • Safety Data Sheet for 8-Hydroxyquinoline. Thermo Fisher Scientific.
  • Safety Data Sheet for 2-Hydroxyquinoline. Thermo Fisher Scientific.
  • Safety Data Sheet for Branched polysiloxane emulsion. Evonik.
  • Safety Data Sheet for 2-Chloroquinoline. TCI Chemicals.
  • Safety Data Sheet for 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Angene Chemical.
  • Chemical Incompatibility Table. University of California, Riverside.
  • Incompatible chemicals. University of Nebraska-Lincoln.
  • Safety Data Sheet for 2-CHLOROQUINOLINE-3-CARBALDEHYDE. Echemi.
  • Appendix K - Incompatible Chemicals. Cornell University Environmental Health and Safety.
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)
  • Examples of Incompatible Chemicals. University of Maryland.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. U.S. Environmental Protection Agency.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency.
  • Quinoline. AFIRM Group.

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Handling

Personal protective equipment for handling Ethyl 3-Chloroquinoline-2-carboxylate

Advanced Safety and Handling Protocol: Personal Protective Equipment for Ethyl 3-Chloroquinoline-2-carboxylate Ethyl 3-Chloroquinoline-2-carboxylate (CAS: 2006277-01-4) is a highly functionalized halogenated quinoline es...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol: Personal Protective Equipment for Ethyl 3-Chloroquinoline-2-carboxylate

Ethyl 3-Chloroquinoline-2-carboxylate (CAS: 2006277-01-4) is a highly functionalized halogenated quinoline ester widely utilized in medicinal chemistry and drug development[1][2]. With a molecular weight of 235.66 g/mol , its structure features a lipophilic quinoline core, a reactive chlorine atom at the 3-position, and an ester moiety at the 2-position[3][4]. While its reactivity makes it an excellent candidate for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), these same structural features dictate stringent safety and handling requirements[4].

This guide provides drug development professionals and laboratory scientists with a self-validating, causality-driven protocol for selecting Personal Protective Equipment (PPE) and executing safe operational workflows in compliance with OSHA’s Laboratory Safety Standard (29 CFR 1910.1450)[5][6].

Hazard Assessment & The Causality of PPE Selection

Standard laboratory PPE is often treated as a generic requirement, but handling halogenated heterocycles requires a targeted approach based on molecular behavior.

  • Lipophilicity and Dermal Penetration: The chloroquinoline core is highly lipophilic. If the compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF) commonly used in SNAr reactions, the solvent acts as a carrier, rapidly transporting the halogenated compound through the stratum corneum[4].

  • Material Degradation: Latex gloves provide virtually zero protection against organic solvents and degrade in minutes, creating a false sense of security[7].

  • Irritation Potential: Halogenated quinolines are known to cause severe skin, eye, and respiratory irritation (H315, H319, H335)[8][9]. The ester moiety can also undergo localized hydrolysis upon contact with the moisture of mucous membranes, releasing trace acidic byproducts[4].

Quantitative PPE Matrix

To mitigate these risks, PPE must be selected based on quantitative breakthrough data and chemical compatibility[5][10].

PPE CategorySpecificationBreakthrough Time / RatingCausal Justification
Primary Gloves (Solid) Nitrile (Minimum 4-6 mil thickness)> 240 minutes (Excellent)Sufficient for handling the dry, crystalline solid. Prevents electrostatic adhesion to skin.
Primary Gloves (Solution) Butyl Rubber or PE/EVAL Laminate> 480 minutes (Excellent)Required when the compound is dissolved in DMSO/DMF. Nitrile degrades rapidly in these solvents.
Eye Protection Indirect-vented Chemical Splash GogglesN/A (Impact & Splash rated)Protects against micro-particulate dust during weighing and solvent splashing during transfer[7][10].
Body Protection Flame-Resistant (FR) Lab CoatN/A (Knee-length, cuffed)Prevents particulate accumulation on street clothing. FR rating required if handling with pyrophoric catalysts[5].
Respiratory N95 or Half-Mask P100 (if outside hood)95% - 99.9% filtrationPrevents inhalation of fine crystalline dust. Routine handling must occur in a fume hood[11].

Operational Workflows and Methodologies

The following step-by-step methodologies ensure that the physical barrier provided by your PPE is not compromised by procedural errors.

Protocol A: Solid Handling and Weighing
  • Preparation: Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm)[10]. Don nitrile gloves, splash goggles, and a fully buttoned lab coat.

  • Static Mitigation: Halogenated powders often carry a static charge. Use a static-control ionizer fan inside the hood or wipe spatulas with an anti-static cloth prior to contact.

  • Weighing: Tare a static-free weigh boat or glass vial. Using a micro-spatula, transfer the Ethyl 3-Chloroquinoline-2-carboxylate slowly to avoid aerosolizing the powder.

  • Sealing: Cap the vial immediately after achieving the desired mass. Do not transport open containers across the laboratory.

Protocol B: Solubilization and Transfer
  • Glove Upgrade: If the protocol requires dissolving the compound in DMSO or DMF for cross-coupling reactions, doff the standard nitrile gloves and don butyl rubber or laminate gloves[7].

  • Solvent Addition: Pierce the septum of the reaction vial with a syringe or open the vial strictly within the fume hood. Slowly add the solvent to prevent rapid displacement of air, which can eject particulates.

  • Agitation: Swirl gently. Do not sonicate open containers, as this generates inhalable micro-aerosols of the halogenated solution.

G Start Start: Hazard Assessment PPE Don PPE: Nitrile Gloves, Splash Goggles, Lab Coat Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weigh Solid (Anti-static tools) Hood->Weigh Upgrade Upgrade PPE: Butyl Gloves for Solvents Weigh->Upgrade Solvent Add Solvent (e.g., DMSO/DMF) Upgrade->Solvent

Workflow for the safe handling and solubilization of Ethyl 3-Chloroquinoline-2-carboxylate.

Emergency Response and Spill Protocol

Even with optimal PPE, accidental releases require immediate, systematic intervention.

For Solid Spills (< 50g):

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Don PPE: Ensure N95/P100 respirator, goggles, and double nitrile gloves are worn.

  • Suppress Dust: Lightly mist the spilled powder with a compatible non-reactive solvent (e.g., water or a high-boiling alcohol) to prevent aerosolization. Do not dry-sweep.

  • Collect: Use a damp absorbent pad or plastic scoop to collect the material. Place in a sealed, labeled hazardous waste container.

For Solution Spills (e.g., dissolved in DMSO):

  • Barrier: Immediately don butyl rubber gloves; DMSO will penetrate nitrile in seconds, carrying the chloroquinoline into the bloodstream.

  • Absorb: Cover the spill with an inert, high-capacity absorbent (e.g., vermiculite or universal spill pads).

  • Decontaminate: Wash the surface with soap and water, as the ester and halogenated ring are poorly soluble in water alone but can be lifted by surfactants.

Waste Disposal Plan & Chemical Segregation

Proper disposal is a critical extension of laboratory safety. Ethyl 3-Chloroquinoline-2-carboxylate must be managed with strict adherence to chemical compatibility[6].

  • Primary Waste Stream: Dispose of all solutions and contaminated solids in a designated Halogenated Organic Waste container. The presence of the chlorine atom dictates this classification to prevent the generation of toxic dioxins during standard municipal incineration.

  • Segregation Warning (Hydrolysis Risk): Do not mix this compound with strong aqueous bases (e.g., NaOH, KOH waste). The ester moiety at the 2-position will undergo rapid, potentially exothermic nucleophilic acyl substitution (hydrolysis), yielding 3-chloroquinoline-2-carboxylic acid and ethanol[4]. This reaction can pressurize sealed waste containers.

G Compound Ethyl 3-Chloroquinoline- 2-carboxylate Waste Aqueous Aqueous Basic Waste (Avoid Mixing) Compound->Aqueous Improper Halogenated Halogenated Organic Waste (Preferred) Compound->Halogenated Proper Hydrolysis Ester Hydrolysis (Gas/Heat Generation) Aqueous->Hydrolysis Stable Stable C-Cl Bond Maintained Halogenated->Stable Incineration High-Temp Incineration (Dioxin Prevention) Stable->Incineration

Waste segregation logic and ester hydrolysis risk for halogenated quinoline derivatives.

References

  • AccelaChem. "Product Category-AccelaChem". AccelaChemBio. Available at: [Link]

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide". Lab Manager. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". OSHA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories". OSHA.gov. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). "29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories". eCFR.gov. Available at:[Link]

Sources

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